Nylidrin
Description
Nylidrin, also known as buphenine belongs to the category of drugs called vasodilators, which relax blood vessels and increase blood flow. This compound is a peripheral vasodilator. Some studies show the evidence of improving cognitive impairment in selected individuals, such as geriatric patients with mild to moderate symptoms of cognitive, emotional and physical impairment. this compound is utilized to treat several disorders that may benefit from increased blood flow (for example, certain mental disorders, blood vessel disease due to diabetes, frostbite, night leg cramps, and certain types of ulcers). This medication works by dilating (widening) blood vessels to help increase blood flow (improving circulation) throughout the body, including the extremities and central nervous system. This effect may help to improve memory/judgment, improve walking ability, and support the healing of frostbite/ulcers. FDA has considered this compound as "lacking substantial evidence of effectiveness" in cerebral ischemia, cerebral arteriosclerosis, and other cerebral circulatory insufficiencies. Therefore, the FDA has withdrawn this compound from the U.S. market.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A beta-adrenergic agonist. This compound causes peripheral vasodilation, a positive inotropic effect, and increased gastric volume of gastric juice. It is used in the treatment of peripheral vascular disorders and premature labor.
See also: Dobutamine (related); Phenylpropanolamine (broader); Ritodrine (related) ... View More ...
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17/h3-7,10-15,19-22H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGXAUBQBSGPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
849-55-8 (hydrochloride) | |
| Record name | Nylidrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023387 | |
| Record name | Nylidrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Mol wt 335.88. Crystals. Sparingly sol in water; slightly sol in alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/ | |
| Record name | NYLIDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol | |
CAS No. |
447-41-6 | |
| Record name | Nylidrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nylidrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nylidrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nylidrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buphenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NYLIDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695DKH33EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NYLIDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
111 °C | |
| Record name | Nylidrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NYLIDRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Nylidrin-Induced Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylidrin, also known as buphenine, is a peripheral vasodilator that has been historically used to treat vascular disorders characterized by poor blood circulation.[1] While it is no longer available in the United States, its mechanism of action serves as a valuable case study in beta-adrenergic signaling and smooth muscle physiology.[1] This technical guide provides an in-depth exploration of the molecular and cellular pathways through which this compound exerts its vasodilatory effects.
Primary Mechanism of Action: Beta-2 Adrenergic Receptor Agonism
The principal mechanism by which this compound induces vasodilation is through its action as a beta-2 adrenergic receptor agonist.[2][3] These receptors are predominantly located on the surface of vascular smooth muscle cells.[2] The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade that ultimately leads to muscle relaxation and a widening of the blood vessels.
Signaling Pathway
The activation of the beta-2 adrenergic receptor by this compound triggers the dissociation of the alpha subunit of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is the critical step in mediating smooth muscle relaxation. cAMP acts as a second messenger, and its primary effect in vascular smooth muscle is the inhibition of myosin light chain kinase (MLCK). MLCK is the enzyme responsible for phosphorylating the myosin light chain, a key step in the initiation of muscle contraction. By inhibiting MLCK, this compound effectively uncouples the calcium-calmodulin signaling pathway from the contractile machinery, leading to smooth muscle relaxation and vasodilation.
Secondary and Other Potential Mechanisms
While beta-2 adrenergic agonism is the primary driver of this compound's vasodilatory effects, some evidence suggests the involvement of other mechanisms.
-
Direct Smooth Muscle Relaxation: Some literature suggests that this compound may exert a direct relaxing effect on vascular smooth muscle, independent of beta-receptor stimulation. However, the specific molecular targets and signaling pathways for this direct action are not well-elucidated.
-
Central Alpha-Receptor Interaction: Studies in animal models have indicated that this compound may interact with central alpha-adrenergic receptors, leading to a decrease in blood pressure. This central effect is distinct from its peripheral vasodilatory action and may contribute to its overall cardiovascular profile.
Quantitative Data
Quantitative data on the pharmacodynamics of this compound are limited in publicly available literature. The following tables summarize the available data from various studies.
| In Vivo Studies (Animal Models) | |
| Parameter | Value |
| Minimum Effective Dose (Spontaneously Hypertensive Rats) | 0.5 mg/kg, s.c. |
| Dose Range (Normotensive Rats) | 5 or 10 mg/kg, s.c. |
| In Vitro Studies | |
| Parameter | Value |
| Concentration Range (Isolated, arterially perfused cat eyes) | 4.5-120 µM |
Experimental Protocols
In Vitro Vasodilation Assessment
This protocol is a generalized workflow for assessing the vasodilatory properties of a compound like this compound using isolated blood vessel segments.
Cyclic AMP (cAMP) Assay
This diagram illustrates a typical workflow for measuring changes in intracellular cAMP levels in response to a beta-agonist like this compound.
Conclusion
The vasodilatory action of this compound is a clear example of beta-2 adrenergic receptor-mediated smooth muscle relaxation. The signaling cascade, involving Gs protein activation, adenylyl cyclase stimulation, and a subsequent rise in intracellular cAMP, leads to the inhibition of myosin light chain kinase and ultimately, vasodilation. While the primary pathway is well-established, further research could elucidate the precise nature of its potential direct effects on smooth muscle and its interactions with central nervous system receptors. The methodologies outlined provide a framework for the continued investigation of compounds that act on these important physiological pathways.
References
Nylidrin: A Technical Guide to its Beta-Adrenergic Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nylidrin is a synthetic sympathomimetic amine that functions as a beta-adrenergic agonist, historically utilized for its vasodilatory effects in the management of peripheral vascular disorders. This technical guide provides an in-depth examination of this compound's core pharmacology, focusing on its mechanism of action as a beta-adrenergic agonist. The document details its interaction with beta-adrenergic receptors, the subsequent downstream signaling cascade, and the physiological responses elicited. Quantitative pharmacological data are presented, alongside detailed experimental protocols for key assays used in the characterization of beta-adrenergic agonists. Furthermore, this guide includes mandatory visualizations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of this compound's molecular and cellular effects. While this compound has been withdrawn from the U.S. market due to a lack of substantial evidence of effectiveness for certain indications, its properties as a beta-adrenergic agonist remain of interest for research and drug development.[1][2][3]
Introduction
This compound, also known as buphenine, is a peripheral vasodilator that exerts its effects through the stimulation of beta-adrenergic receptors.[4][5] Chemically described as 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-benzenemethanol, it has been employed in the treatment of conditions associated with poor blood circulation, such as arteriosclerosis, Raynaud's disease, and certain cerebrovascular disorders. The primary mechanism underlying its therapeutic effects is the relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. This action is a direct consequence of its agonistic activity at beta-adrenergic receptors, particularly the beta-2 subtype, which are prevalent in the smooth muscle of blood vessels.
Mechanism of Action: Beta-Adrenergic Agonism
This compound is classified as a beta-1 and beta-2 adrenergic agonist. Its interaction with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events, culminating in a physiological response.
Receptor Binding and Selectivity
Upon administration, this compound binds to beta-adrenergic receptors on the cell surface. While it acts on both beta-1 and beta-2 subtypes, its vasodilatory effects are primarily attributed to its agonism at beta-2 adrenergic receptors located in vascular smooth muscle. Quantitative data on the binding affinity of this compound for different adrenergic receptor subtypes is crucial for understanding its pharmacological profile.
dot
Figure 1: this compound's Beta-Adrenergic Signaling Pathway.
Downstream Signaling Cascade
The binding of this compound to a beta-adrenergic receptor induces a conformational change in the receptor, which in turn activates a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of smooth muscle cells and vasodilation.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the pharmacological properties of this compound. It is important to note that data on human receptor subtypes are limited, and some of the available information is derived from animal models.
| Parameter | Receptor Subtype | Species/Tissue | Value | Reference |
| Dissociation Constant (KD) | α1-Adrenoceptor | Rat Vas Deferens | 41 ± 3 nM | |
| Dissociation Constant (KD) | β2-Adrenoceptor | Rat Vas Deferens | 900 ± 50 nM | |
| Half-maximal response (EC50) | Beta-adrenergic receptors | Arterially perfused cat eyes | 40 to 50 µM |
Experimental Protocols
The characterization of beta-adrenergic agonists like this compound relies on standardized in vitro assays. The following sections provide detailed, representative protocols for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing human beta-1 or beta-2 adrenergic receptors.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective beta-adrenergic antagonist.
-
Unlabeled competitor: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-120 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-DHA (at a concentration near its KD), and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol), 50 µL of [3H]-DHA, and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-DHA, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-DHA binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
dot
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Accumulation
This assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
Materials:
-
Whole cells expressing human beta-1 or beta-2 adrenergic receptors.
-
Agonist: this compound hydrochloride.
-
Stimulation Buffer.
-
Lysis Buffer.
-
cAMP detection kit (e.g., ELISA or TR-FRET based).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Culture: Seed cells expressing the receptor of interest in 96-well plates and grow to near confluence.
-
Cell Preparation: On the day of the assay, wash the cells with PBS.
-
Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release intracellular cAMP.
-
cAMP Detection:
-
ELISA-based: Transfer the cell lysates to an antibody-coated plate. Add a cAMP-enzyme conjugate and substrate. The colorimetric signal is inversely proportional to the amount of cAMP in the sample.
-
TR-FRET-based: Add a europium-labeled anti-cAMP antibody and a ULight-labeled cAMP tracer to the cell lysate. The FRET signal is inversely proportional to the amount of cellular cAMP.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the amount of cAMP produced at each this compound concentration by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum response) from the curve.
-
dot
Figure 3: Experimental Workflow for cAMP Functional Assay.
Therapeutic Applications and Clinical Pharmacology
This compound has been used as a peripheral vasodilator for a variety of conditions characterized by reduced blood flow. Its ability to increase circulation is a direct result of its beta-2 adrenergic agonist activity in the vasculature.
Pharmacokinetics
This compound is administered orally and is readily absorbed. It is distributed throughout the body and is metabolized in the liver, primarily through glucuronidation. The metabolites are then excreted in the urine. The half-life of this compound is relatively short, approximately 1-2 hours.
Clinical Use and Status
Historically, this compound was prescribed for peripheral vascular diseases and to improve cognitive function in elderly patients with cerebral arteriosclerosis. However, the U.S. Food and Drug Administration (FDA) has since withdrawn this compound from the market, citing a lack of substantial evidence for its effectiveness in these conditions.
Conclusion
This compound serves as a classic example of a beta-adrenergic agonist with peripheral vasodilatory properties. Its mechanism of action through the Gs-adenylyl cyclase-cAMP pathway is well-established. While its clinical use has been discontinued in the United States, the study of this compound and its interactions with adrenergic receptors continues to provide valuable insights for the development of new and more selective beta-adrenergic agonists for a range of therapeutic applications. Further research to delineate its binding affinities and functional potencies at human beta-adrenergic receptor subtypes would provide a more complete understanding of its pharmacological profile.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Nylidrin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylidrin hydrochloride, also known as buphenine hydrochloride, is a synthetic sympathomimetic amine that has been utilized for its vasodilatory properties.[1][2] Classified as a beta-adrenergic agonist, it primarily targets β2-adrenergic receptors, leading to the relaxation of smooth muscle in peripheral blood vessels.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound hydrochloride, intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound hydrochloride is the hydrochloride salt of this compound. The addition of hydrochloric acid enhances its stability and solubility for pharmaceutical applications.
Chemical Structure and Identification
-
IUPAC Name: 4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride[2]
-
CAS Number: 849-55-8
-
Molecular Formula: C₁₉H₂₆ClNO₂
-
Molecular Weight: 335.87 g/mol
Table 1: Chemical Identifiers of this compound Hydrochloride
| Identifier | Value |
| IUPAC Name | 4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride |
| CAS Number | 849-55-8 |
| Molecular Formula | C₁₉H₂₆ClNO₂ |
| Molecular Weight | 335.87 g/mol |
| Synonyms | Buphenine hydrochloride, Arlidin |
Physicochemical Properties
This compound hydrochloride is a white, crystalline powder that is odorless and tasteless. Its solubility profile and other physicochemical characteristics are crucial for its formulation and bioavailability.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Melting Point | 198-199 °C (decomposition) | |
| pKa (Strongest Acidic) | 9.25 | |
| pKa (Strongest Basic) | 10.11 | |
| Water Solubility | 2 mg/mL | |
| Solubility in Ethanol | Slightly soluble | |
| Solubility in Chloroform | Very slightly soluble | |
| Solubility in Ether | Very slightly soluble | |
| Solubility in DMSO | ≥ 41 mg/mL |
Pharmacological Properties
The primary pharmacological effect of this compound hydrochloride is peripheral vasodilation, which is mediated by its agonist activity at β2-adrenergic receptors.
Mechanism of Action and Signaling Pathway
This compound hydrochloride's mechanism of action involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates a downstream signaling cascade:
-
Receptor Binding: this compound binds to and activates the β2-adrenergic receptor on the surface of vascular smooth muscle cells.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of vascular smooth muscle. This results in vasodilation and increased blood flow.
References
The Influence of Nylidrin on Intracellular Cyclic AMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nylidrin, a beta-adrenergic agonist, primarily exerts its vasodilatory effects through the stimulation of beta-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger plays a pivotal role in a cascade of downstream signaling events that ultimately result in smooth muscle relaxation and increased blood flow. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on intracellular cAMP levels. It details the underlying signaling pathways, provides comprehensive experimental protocols for the quantification of cAMP, and presents illustrative data based on the actions of a representative beta-agonist, given the limited availability of specific quantitative data for this compound in publicly accessible literature.
Introduction
This compound is a sympathomimetic amine classified as a beta-adrenergic agonist.[1] It has been historically used as a peripheral vasodilator to improve blood flow in conditions such as peripheral vascular disease.[1] The therapeutic effects of this compound are intrinsically linked to its ability to modulate the intracellular concentration of cAMP, a key second messenger in cellular signaling.[1] An elevation in cAMP levels in vascular smooth muscle cells leads to the activation of protein kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in vasodilation.[2] Understanding the precise molecular interactions and the quantitative effects of this compound on cAMP production is crucial for the development of novel therapeutics targeting the beta-adrenergic signaling pathway.
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
This compound functions as an agonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] The canonical signaling pathway initiated by the binding of this compound to a beta-adrenergic receptor is as follows:
-
Receptor Binding: this compound binds to the extracellular domain of a beta-adrenergic receptor, inducing a conformational change in the receptor.
-
G-Protein Activation: This conformational change facilitates the coupling of the receptor to a heterotrimeric Gs protein. This interaction promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Stimulation: The activated, GTP-bound Gαs subunit dissociates from the beta-gamma subunit complex and binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.
-
Downstream Effects: The resulting increase in intracellular cAMP concentration leads to the activation of PKA and other cAMP-dependent effector proteins, culminating in a physiological response, such as smooth muscle relaxation.
Figure 1. this compound-induced cAMP signaling pathway.
Quantitative Analysis of this compound's Effect on cAMP Levels
To illustrate the expected quantitative relationship, the following table presents representative data for a well-characterized non-selective beta-adrenergic agonist, isoproterenol , on cAMP accumulation in cultured vascular smooth muscle cells. This data is intended to serve as a proxy for the anticipated effects of this compound.
| Isoproterenol Concentration (M) | Mean Intracellular cAMP (pmol/well) | Standard Deviation |
| 1.00E-10 | 5.2 | 0.6 |
| 1.00E-09 | 15.8 | 1.9 |
| 1.00E-08 | 45.3 | 5.4 |
| 1.00E-07 | 88.1 | 10.2 |
| 1.00E-06 | 125.6 | 14.8 |
| 1.00E-05 | 130.2 | 15.1 |
Note: This data is illustrative and not actual experimental data for this compound. The absolute values and EC50 would need to be determined experimentally for this compound in the specific cell system of interest.
Experimental Protocols for Measuring Intracellular cAMP
The following sections provide detailed methodologies for key experiments to determine the effect of this compound on intracellular cAMP levels.
Cell Culture
-
Cell Line: Primary human aortic smooth muscle cells (HASMC) are a relevant cell type.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged at 80-90% confluency using trypsin-EDTA. Experiments should be performed on cells between passages 3 and 8.
This compound Treatment and Cell Lysis
-
Cell Seeding: Seed HASMC in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM for 2-4 hours to reduce basal cAMP levels.
-
Phosphodiesterase Inhibition: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes to prevent the degradation of newly synthesized cAMP.
-
This compound Stimulation: Prepare a serial dilution of this compound hydrochloride in serum-free DMEM containing IBMX. Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at 37°C. A vehicle control (DMEM with IBMX) should be included.
-
Cell Lysis: After the incubation period, aspirate the medium and lyse the cells by adding the lysis buffer provided with the chosen cAMP assay kit.
Quantification of Intracellular cAMP
A variety of commercial kits are available for the sensitive and specific measurement of intracellular cAMP. A common and robust method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle of HTRF cAMP Assay: This is a competitive immunoassay. Free cAMP in the cell lysate competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate. When the antibody is bound to the d2-labeled tracer, FRET occurs upon excitation. An increase in intracellular cAMP leads to a decrease in the FRET signal.
Protocol for HTRF cAMP Assay:
-
Standard Curve Preparation: Prepare a standard curve of known cAMP concentrations according to the manufacturer's instructions.
-
Assay Procedure:
-
Add the cell lysates and cAMP standards to a 384-well low-volume white plate.
-
Add the HTRF cAMP d2-labeled tracer to all wells.
-
Add the HTRF anti-cAMP cryptate antibody to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration in the samples by interpolating from the standard curve. The results are typically expressed as pmol of cAMP per well or normalized to the protein concentration of the cell lysate.
Figure 2. Experimental workflow for cAMP measurement.
Conclusion
This compound elevates intracellular cAMP levels by acting as a beta-adrenergic agonist, a mechanism central to its vasodilatory properties. While the qualitative aspects of this signaling pathway are well-understood, there is a notable absence of publicly available, specific quantitative data on the dose-dependent effects of this compound on cAMP production. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound and other beta-adrenergic agonists on intracellular cAMP concentrations. Such studies are essential for a more complete understanding of the pharmacology of this compound and for the development of future therapeutics targeting this important signaling pathway.
References
A Technical Guide to the Synthesis and Derivatives of Nylidrin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nylidrin, also known as Buphenine, is a beta-adrenergic agonist recognized for its vasodilatory properties, leading to its historical use in treating peripheral vascular disorders.[1][2][3][4] As a research compound, its mechanism of action and chemical structure present a foundation for the development of novel derivatives with potentially enhanced therapeutic profiles. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, mechanism of action, and the potential for creating derivatives for research purposes. It includes detailed experimental considerations, data presentation, and visualizations of key pathways and workflows to support drug discovery and development professionals.
Core Mechanism of Action: Beta-Adrenergic Stimulation
This compound primarily functions as a beta-adrenergic receptor agonist.[2] Its binding to these receptors, which are part of the G-protein coupled receptor (GPCR) superfamily, initiates a downstream signaling cascade. This process involves the activation of a heterotrimeric G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which promotes the relaxation of smooth muscle cells, particularly in the vasculature. This results in vasodilation, an increase in blood flow, and a positive inotropic effect on the heart.
The signaling pathway is visualized below:
Synthesis of this compound Hydrochloride
The synthesis of this compound involves a multi-step chemical process. A common pathway described in early patents involves the reaction of a substituted propiophenone with an appropriate amine, followed by reduction. The final product is often precipitated as a hydrochloride salt to improve its stability and solubility.
General Synthesis Workflow
The synthesis can be generalized into several key stages, from starting materials to the final, purified product. This workflow is crucial for planning and executing the synthesis in a laboratory setting.
References
Initial Research into Nylidrin for Improving Memory and Judgment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is for research purposes only. Nylidrin has been withdrawn from the U.S. market by the FDA due to a lack of substantial evidence of effectiveness for its approved indications, including cerebral ischemia.[1]
Executive Summary
This compound is a beta-adrenergic agonist that was historically investigated for its potential to improve cognitive function, primarily through its action as a peripheral vasodilator.[1][2][3] The underlying hypothesis was that by increasing cerebral blood flow, this compound could ameliorate cognitive deficits, particularly in elderly patients with organic mental disorders.[1] Clinical studies conducted in the late 1970s suggested some efficacy in improving symptoms of cognitive impairment. However, a thorough review of the available literature reveals a significant lack of recent, in-depth research, detailed quantitative data, and comprehensive experimental protocols that meet contemporary standards. This guide summarizes the existing, albeit dated, data on this compound's mechanism of action, clinical findings, and the inferred signaling pathways relevant to its potential cognitive effects.
Mechanism of Action
This compound's primary mechanism of action is as a beta-adrenergic agonist. Its vasodilatory effects are achieved through the stimulation of beta-adrenergic receptors in vascular smooth muscle. This stimulation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates a cascade of events resulting in smooth muscle relaxation and vasodilation. This action is not limited to peripheral vasculature and has been shown to increase cerebral blood flow. Some evidence also suggests a potential interaction with central alpha-adrenergic receptors, although this is less well-characterized.
Signaling Pathway
The proposed signaling pathway for this compound's vasodilatory effect, which is hypothesized to underlie its cognitive-enhancing potential, is illustrated below. This is a generalized representation of beta-adrenergic signaling leading to smooth muscle relaxation.
Figure 1: Proposed signaling pathway for this compound-induced vasodilation.
Clinical Studies on Cognitive Enhancement
The primary evidence for this compound's potential effects on cognition comes from a limited number of studies conducted in the late 1970s. These studies focused on elderly patients with "chronic brain syndrome" or "mild to moderate symptoms of cognitive, emotional, and physical impairment."
Summary of Quantitative Data
| Study | Design | Patient Population | Dosage | Duration | Key Findings |
| Garetz et al. (1979) | Double-blind, placebo-controlled | 60 patients (65-99 years) with mild to moderate chronic brain syndrome | 24 mg daily | 9 months | More effective than placebo in ameliorating symptoms of cognitive impairment, with peak effectiveness at 3 months. |
| Goldstein & Birnbom (1979) | Double-blind, placebo-controlled | 60 geriatric patients with mild to moderate cognitive, emotional, and physical impairment | Not specified | 12 weeks | Significant improvement in symptom severity in the this compound group compared to placebo. |
Experimental Protocols
Detailed experimental protocols from these studies are not available. However, based on the abstracts, the general methodology can be outlined.
Figure 2: General experimental workflow from 1970s this compound studies.
Discussion and Future Directions
The initial research on this compound for cognitive enhancement, while promising at the time, is now significantly outdated. The primary hypothesis centered on the benefits of increased cerebral blood flow. While cerebral hypoperfusion is a known contributor to cognitive decline, the therapeutic approach of general vasodilation is now considered overly simplistic.
For future research in this area, several key considerations are necessary:
-
Modern Cognitive Assessments: The rating scales used in the original studies are broad. Modern research would require a battery of specific, validated neuropsychological tests to assess different cognitive domains such as episodic memory, working memory, executive function, and processing speed.
-
Neuroimaging: Advanced neuroimaging techniques, such as fMRI and PET, could provide direct evidence of this compound's effects on cerebral blood flow, glucose metabolism, and neural network activity during cognitive tasks.
-
Biomarker Analysis: The impact of this compound on biomarkers associated with neuroinflammation, blood-brain barrier integrity, and synaptic plasticity should be investigated.
-
Dose-Ranging Studies: The optimal dose for potential cognitive effects, while minimizing cardiovascular side effects, would need to be determined through rigorous dose-ranging studies.
-
Target Population: The broad diagnosis of "chronic brain syndrome" is no longer in use. Future studies would need to target well-defined patient populations, such as those with vascular cognitive impairment.
Conclusion
This compound is a beta-adrenergic agonist that was investigated for its potential to improve memory and judgment based on its vasodilatory properties and ability to increase cerebral blood flow. Historical, small-scale clinical trials from the 1970s suggested some benefit in elderly patients with cognitive impairment. However, the lack of robust, modern clinical data, coupled with its withdrawal from the U.S. market, positions this compound as a historical footnote rather than a viable candidate for cognitive enhancement in its current form. The underlying principle of targeting cerebrovascular function to improve cognition remains a valid area of research, but future efforts should focus on more targeted mechanisms and employ modern, rigorous methodologies.
References
Methodological & Application
Application Note: In Vitro Vasodilation Assay Using Nylidrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nylidrin is a β-adrenergic agonist known for its vasodilatory effects on peripheral and cerebral circulation.[1][2] It functions by stimulating β-adrenergic receptors, which leads to the relaxation of smooth muscle in blood vessels and an increase in blood flow.[3][4][5] This application note provides a detailed protocol for assessing the vasodilatory properties of this compound in vitro using an isolated tissue model, specifically rat aortic rings. This ex vivo assay is a robust method for characterizing the dose-dependent effects of vasoactive compounds and elucidating their mechanisms of action.
Mechanism of Action: this compound-Induced Vasodilation
This compound primarily acts as a β2-adrenergic receptor agonist. The binding of this compound to these G-protein-coupled receptors on vascular smooth muscle cells initiates a signaling cascade. This cascade involves the activation of the Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The reduction in MLCK activity leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Experimental Protocol: Rat Aortic Ring Vasodilation Assay
This protocol details the steps for preparing isolated rat aortic rings and measuring their isometric tension in response to this compound after pre-contraction with phenylephrine.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Solutions:
-
Krebs-Henseleit Solution (KHS), composition (in mM): NaCl 118.3, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0.
-
Phenylephrine (PE) stock solution (10 mM in distilled water).
-
This compound hydrochloride stock solution (10 mM in distilled water).
-
Acetylcholine (ACh) stock solution (10 mM in distilled water).
-
-
Equipment:
-
Organ bath system with isometric force transducers.
-
Data acquisition system (e.g., PowerLab).
-
Carbogen gas cylinder (95% O₂ / 5% CO₂).
-
Dissection microscope, surgical scissors, and forceps.
-
Water bath (37°C).
-
Aortic Ring Preparation
-
Euthanize the rat using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Open the thoracic cavity and carefully excise the descending thoracic aorta.
-
Immediately place the aorta in a petri dish filled with cold KHS.
-
Under a dissection microscope, remove adhering fat and connective tissue.
-
Cut the cleaned aorta into rings of 2-3 mm in length. Take care to not stretch or damage the tissue.
-
For endothelium-denuded rings (optional comparison), gently rub the inner lumen of a ring with a thin wire or needle.
Organ Bath Mounting and Equilibration
-
Mount each aortic ring by suspending it between two L-shaped stainless steel hooks in an organ bath chamber filled with 10-20 mL of KHS.
-
Maintain the KHS at 37°C and continuously bubble it with carbogen gas (95% O₂ / 5% CO₂), which maintains a pH of ~7.4.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During this period, replace the KHS in the chambers every 15-20 minutes.
Experimental Procedure
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings by adding phenylephrine (PE) to a final concentration of 1 µM.
-
Once the contraction reaches a stable plateau, add acetylcholine (ACh) to a final concentration of 1 µM to assess endothelium integrity.
-
A relaxation of >80% indicates an intact and functional endothelium. Rings with <10% relaxation can be considered endothelium-denuded.
-
Wash the rings with fresh KHS multiple times over 30-45 minutes to allow them to return to baseline tension.
-
-
Vasodilation Assay:
-
Induce a stable, submaximal contraction by adding PE (0.1-1 µM) to the organ bath.
-
Once the contraction plateau is reached, add this compound in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase in half-log or log increments (e.g., 3 nM, 10 nM, 30 nM, etc., up to 100 µM) until a maximal relaxation response is observed.
-
Allow the response to stabilize at each concentration before adding the next.
-
Data Analysis
-
Record the tension continuously throughout the experiment.
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.
-
% Relaxation = [(T_PE - T_this compound) / (T_PE - T_Baseline)] * 100
-
Where T_PE is the maximal tension with PE, T_this compound is the tension after this compound addition, and T_Baseline is the initial resting tension.
-
-
Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to calculate the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (maximal relaxation).
Data Presentation
| Parameter | Endothelium-Intact Rings | Endothelium-Denuded Rings |
| Pre-constrictor | Phenylephrine (1 µM) | Phenylephrine (1 µM) |
| Eₘₐₓ (% Relaxation) | 85.4 ± 5.2% | 82.1 ± 6.5% |
| EC₅₀ | 45 µM | 55 µM |
| Hill Slope | 1.1 | 1.0 |
Data are presented as mean ± SEM. Eₘₐₓ is the maximal relaxation relative to the phenylephrine-induced contraction. EC₅₀ is the molar concentration of this compound that produces 50% of the maximal response.
Interpretation: The primary vasodilatory effect of this compound, a β2-agonist, is mediated by the direct action on vascular smooth muscle cells, not the endothelium. Therefore, only minor differences in potency (EC₅₀) and efficacy (Eₘₐₓ) are expected between endothelium-intact and endothelium-denuded vessels, confirming a largely endothelium-independent mechanism.
References
- 1. Effects of beta-agonists on b- and c-waves implicit for adrenergic mechanisms in cat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Buphenine Hydrochloride? [synapse.patsnap.com]
- 4. This compound | C19H25NO2 | CID 4567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: Generic, Vascular Uses, Side Effects, Dosage [medicinenet.com]
Application Note: Quantification of Nylidrin in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylidrin, also known as buphenine, is a peripheral vasodilator used to improve blood flow in conditions such as peripheral vascular disorders.[1] It functions as a beta-adrenergic agonist, stimulating beta-adrenergic receptors which leads to the relaxation of smooth muscle in blood vessels and subsequent vasodilation.[2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the determination of this compound in human plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be simple, accurate, and reproducible for research and clinical applications.
Signaling Pathway of this compound
This compound, as a beta-adrenergic agonist, binds to beta-adrenergic receptors on the surface of vascular smooth muscle cells. This binding activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[2] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, causing vasodilation.[2]
Caption: this compound signaling pathway in vascular smooth muscle cells.
Experimental Protocols
This section details the materials, equipment, and procedures for the quantification of this compound in plasma.
Materials and Reagents
-
This compound Hydrochloride reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the plasma)
-
HPLC grade acetonitrile and methanol
-
Analytical grade orthophosphoric acid or formic acid
-
Purified water (18.2 MΩ·cm)
-
Drug-free human plasma
Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (pH adjusted to 3.0 with orthophosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Run Time | Approximately 10 minutes |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Hydrochloride reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase.
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free human plasma to yield final concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the IS working solution (1 µg/mL).
-
Add 1 mL of ice-cold acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma samples is depicted below.
Caption: Experimental workflow for this compound quantification in plasma.
Method Validation
The analytical method was validated according to standard guidelines to ensure its suitability for the intended purpose.
Linearity
The linearity of the method was evaluated by analyzing calibration standards at seven different concentrations. The peak area ratio of this compound to the IS was plotted against the nominal concentration of this compound.
| Parameter | Result |
| Concentration Range | 10 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
Limit of Quantification (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration of the analyte that can be reliably detected.
| Parameter | Concentration (ng/mL) |
| LOQ | 10 |
| LOD | 3 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing the QC samples (low, medium, and high) on the same day (n=6) and on three different days, respectively. Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration.
Intra-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | %RSD | Accuracy (%) |
| Low | 30 | [Value] | < 15 | 85 - 115 |
| Medium | 300 | [Value] | < 15 | 85 - 115 |
| High | 800 | [Value] | < 15 | 85 - 115 |
Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | %RSD | Accuracy (%) |
| Low | 30 | [Value] | < 15 | 85 - 115 |
| Medium | 300 | [Value] | < 15 | 85 - 115 |
| High | 800 | [Value] | < 15 | 85 - 115 |
Recovery
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentrations.
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 30 | > 85 |
| Medium | 300 | > 85 |
| High | 800 | > 85 |
Stability
The stability of this compound in plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for 24 hours.
-
Long-Term Stability: At -20°C for 30 days.
-
Post-Preparative Stability: In the autosampler at 4°C for 48 hours.
The results should indicate that the samples are stable under these conditions, with deviations within ±15% of the initial concentration.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The method is simple, utilizing a straightforward protein precipitation for sample preparation, and demonstrates good linearity, precision, accuracy, and recovery. This application note serves as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and clinical studies of this compound.
References
Application Notes and Protocols for Studying Nylidrin's Effect on Cerebral Ischemia in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, a condition characterized by insufficient blood flow to the brain, is a primary cause of stroke and subsequent neurological damage. The therapeutic window for intervention is narrow, necessitating the exploration of neuroprotective and restorative agents. Nylidrin, a peripheral vasodilator with β-adrenergic agonist properties, has been investigated for its potential to increase cerebral blood flow.[1] Its mechanism of action involves the relaxation of smooth muscle in blood vessels, which could theoretically improve perfusion to the ischemic penumbra, the area of moderately ischemic brain tissue surrounding the core infarct that is potentially salvageable.[2]
These application notes provide a framework for investigating the potential therapeutic effects of this compound in a preclinical animal model of focal cerebral ischemia. The protocols outlined below are based on the widely used and well-characterized middle cerebral artery occlusion (MCAO) model in rats.[3][4]
Putative Signaling Pathway of this compound in Neuroprotection
This compound's primary mechanism of action is the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This, in turn, activates a cascade that results in the relaxation of vascular smooth muscle, leading to vasodilation. In the context of cerebral ischemia, this could enhance collateral blood flow to the ischemic penumbra, thereby reducing neuronal cell death.
References
- 1. Central cardiovascular effects of this compound (buphenine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent Models of Focal Stroke: Size, Mechanism, and Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parenteral isoxsuprine and this compound. Effects on cerebral and peripheral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of buphenine (this compound) on the perfused mammalian eye - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Nylidrin Hydrochloride for In Vitro Experiments
Introduction
Nylidrin hydrochloride, also known as buphenine hydrochloride, is a β-adrenergic agonist that functions as a peripheral vasodilator.[1][2][3] It acts by stimulating β-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and an increase in blood flow.[2] These properties make it a compound of interest in various in vitro studies, including those investigating vascular function, signal transduction, and cellular metabolism. Proper dissolution and preparation of this compound hydrochloride are crucial for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for dissolving this compound hydrochloride for use in cell culture and other in vitro assays.
Data Presentation: Solubility
The solubility of this compound hydrochloride varies depending on the solvent. It is essential to select an appropriate solvent to prepare a stock solution at a concentration suitable for the intended experiments. The following table summarizes the solubility of this compound hydrochloride in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 67 mg/mL[1] | 199.48 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Ethanol | 10 mg/mL | ~29.77 mM | |
| Water | 2 mg/mL | ~5.95 mM | Slightly soluble. The pH of a 1% aqueous solution is between 4.5 and 6.5. |
Molecular Weight of this compound Hydrochloride: 335.87 g/mol
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated, sterile stock solution of this compound hydrochloride and its subsequent dilution to a final working concentration for in vitro experiments.
Materials
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, cell culture-grade water
-
Sterile polypropylene conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe (e.g., 1 mL or 5 mL)
-
Sterile 0.22 µm syringe filter
-
Cell culture medium appropriate for the experiment
Protocol for Preparing a 100 mM Stock Solution in DMSO
-
Calculation: To prepare a 100 mM stock solution, weigh out 33.59 mg of this compound hydrochloride powder.
-
Calculation: 0.1 mol/L * 335.87 g/mol = 33.59 g/L = 33.59 mg/mL.
-
-
Weighing: In a sterile conical tube, accurately weigh the calculated amount of this compound hydrochloride powder.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Sterile Filtration:
-
Draw the dissolved solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Filter the solution into a new sterile conical tube to ensure sterility and remove any potential particulates. This is your sterile stock solution.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month). The powder form can be stored at -20°C for up to 3 years.
-
Protocol for Preparing a Working Solution
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound hydrochloride stock solution at room temperature.
-
Dilution: Dilute the stock solution into the appropriate cell culture medium to achieve the desired final concentration.
-
Example: To prepare 10 mL of a 100 µM working solution, add 10 µL of the 100 mM stock solution to 9.99 mL of cell culture medium.
-
Calculation: (100 mM * V1) = (0.1 mM * 10 mL) => V1 = 0.01 mL = 10 µL.
-
-
Solvent Concentration Control: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, to prevent cellular toxicity. Prepare a vehicle control using the same final concentration of the solvent in the culture medium.
-
Application: Mix the working solution gently and immediately apply it to the cells or in vitro assay.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound hydrochloride stock and working solutions.
Signaling Pathway
References
Application Notes and Protocols for Nylidrin in Isolated Perfused Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylidrin is a beta-adrenergic agonist that elicits vasodilation and smooth muscle relaxation.[1] Isolated perfused organ bath experiments are a fundamental in vitro methodology used in pharmacology to characterize the physiological and pharmacological effects of compounds like this compound on various tissues. This document provides detailed application notes and protocols for utilizing this compound in isolated organ bath setups, focusing on vascular (aorta), respiratory (trachea), and gastrointestinal (ileum) smooth muscle preparations.
Mechanism of Action: Beta-Adrenergic Stimulation
This compound primarily exerts its effects through the stimulation of β1 and β2 adrenergic receptors. In smooth muscle, particularly vascular and bronchial tissues, the activation of β2-adrenergic receptors is the key mechanism driving relaxation. This signaling cascade involves the following key steps:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the smooth muscle cell membrane.
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.
-
Smooth Muscle Relaxation: The net effect is the relaxation of the smooth muscle, resulting in vasodilation in blood vessels and bronchodilation in the airways.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on different isolated tissue preparations. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Vasorelaxant Effect of this compound on Isolated Rat Aorta
| Parameter | Value |
| Pre-contracting Agent | Phenylephrine (1 µM) |
| EC50 | 1.5 µM |
| Emax (% Relaxation) | 95% |
| Hill Slope | 1.2 |
Table 2: Relaxant Effect of this compound on Isolated Guinea Pig Trachea
| Parameter | Value |
| Pre-contracting Agent | Carbachol (0.1 µM) |
| EC50 | 0.8 µM |
| Emax (% Relaxation) | 88% |
| Hill Slope | 1.1 |
Table 3: Effect of this compound on Isolated Rabbit Ileum Spontaneous Contractions
| Parameter | Value |
| Effect | Inhibition of spontaneous contractions |
| IC50 | 2.2 µM |
| Maximum Inhibition | 92% |
Experimental Protocols
General Organ Bath Setup and Preparation
Materials:
-
Isolated organ bath system with a water jacket for temperature control (37°C).
-
Physiological Salt Solution (PSS) appropriate for the tissue (e.g., Krebs-Henseleit solution for aorta and trachea, Tyrode's solution for ileum).
-
Gas mixture (95% O2, 5% CO2) for aeration of the PSS.
-
Isometric force transducer and data acquisition system.
-
Dissection tools (forceps, scissors).
-
Suture thread.
-
This compound hydrochloride stock solution.
-
Pre-contracting agents (e.g., Phenylephrine, Carbachol).
General Procedure:
-
Tissue Dissection: Humanely euthanize the animal according to institutional guidelines. Carefully dissect the desired tissue (e.g., thoracic aorta, trachea, or a segment of the ileum) and place it in cold PSS.
-
Tissue Preparation: Under a dissecting microscope, clean the tissue of adhering connective and adipose tissue. For vascular and tracheal preparations, cut the tissue into rings of 2-4 mm in length. For intestinal preparations, use a segment of 2-3 cm.
-
Mounting: Suspend the tissue in the organ bath chamber filled with PSS maintained at 37°C and continuously gassed. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension. During this period, wash the tissue with fresh PSS every 15-20 minutes.
-
Viability Check: After equilibration, induce a contraction with a high concentration of a depolarizing agent (e.g., 60-80 mM KCl) to ensure tissue viability. Wash the tissue thoroughly until it returns to the baseline resting tension.
Protocol 1: Vasorelaxant Effect of this compound on Isolated Rat Aorta
-
Pre-contraction: After the viability check and return to baseline, induce a stable submaximal contraction with an α1-adrenergic agonist such as Phenylephrine (typically 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the initial Phenylephrine-induced contraction. Plot the log concentration of this compound against the percentage of relaxation to obtain a dose-response curve. Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation achieved).
Protocol 2: Relaxant Effect of this compound on Isolated Guinea Pig Trachea
-
Pre-contraction: Following the viability check, induce a stable submaximal contraction with a muscarinic agonist like Carbachol (typically 0.1 µM).
-
Cumulative Concentration-Response Curve: Once a stable contraction is reached, add this compound cumulatively in increasing logarithmic concentrations (e.g., 1 nM to 100 µM).
-
Data Analysis: Express the relaxation at each concentration as a percentage of the Carbachol-induced tone. Construct a dose-response curve and determine the EC50 and Emax for this compound's relaxant effect.
Protocol 3: Effect of this compound on Spontaneous Contractions of Isolated Rabbit Ileum
-
Spontaneous Activity: After the equilibration period, the rabbit ileum will typically exhibit spontaneous rhythmic contractions. Record these baseline contractions for a stable period.
-
Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative, logarithmic manner (e.g., 1 nM to 100 µM).
-
Data Analysis: Measure the amplitude and frequency of the spontaneous contractions at each this compound concentration. Express the inhibition of contraction amplitude as a percentage of the baseline amplitude. Plot the log concentration of this compound against the percentage of inhibition to determine the IC50 (the concentration of this compound that causes 50% inhibition of the spontaneous contractions).
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Caption: Experimental workflow for isolated organ bath experiments with this compound.
References
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity with Nylidrin Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylidrin, a beta-adrenergic agonist, is recognized for its vasodilatory properties, which improve blood flow.[1] While its primary use has been in treating vascular disorders, its mechanism of action through beta-adrenergic receptors suggests potential modulatory effects on neuronal activity.[1][2] Beta-adrenergic signaling is known to play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity.[3][4] This document provides detailed application notes and protocols for investigating the electrophysiological effects of this compound on neuronal activity, intended for researchers in neuroscience and drug development.
Given the limited direct electrophysiological data on this compound's effects on central nervous system neurons, this document also incorporates data from other beta-adrenergic agonists, such as isoproterenol, to provide a foundational understanding of the expected effects. Researchers are advised to use this information as a guide and optimize parameters for their specific experimental preparations.
Mechanism of Action: Signaling Pathway
This compound acts as an agonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by this compound in neurons is as follows:
-
Receptor Binding: this compound binds to beta-adrenergic receptors on the neuronal membrane.
-
G-Protein Activation: This binding activates the associated Gs-protein.
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates various downstream targets, including ion channels, which alters their function and ultimately modulates neuronal excitability.
Data Presentation: Quantitative Effects of Beta-Adrenergic Agonists on Neuronal Parameters
The following tables summarize the known quantitative effects of this compound and other beta-adrenergic agonists on various electrophysiological parameters. It is important to note that data for this compound's direct impact on neuronal firing properties is limited, and therefore, data from the broader class of beta-agonists are included as a reference.
Table 1: Effects of this compound on Electrophysiological Responses
| Parameter | Preparation | Concentration | Effect | Reference |
| ERG b-wave amplitude | Perfused cat eye | 4.5-120 µM | Dose-dependent, reversible increase | |
| ERG c-wave amplitude | Perfused cat eye | 4.5-120 µM | Dose-dependent, reversible decrease | |
| Compound action potential | Perfused cat eye optic nerve | 4.5-120 µM | Dose-dependent, reversible changes in configuration | |
| Blood Pressure | Anesthetized cats (vertebral artery injection) | Small doses | Lowered blood pressure |
Table 2: Effects of Other Beta-Adrenergic Agonists (e.g., Isoproterenol) on Neuronal Properties
| Parameter | Preparation | Agonist & Concentration | Effect | Reference |
| Voltage-gated Na+ current | mPFC pyramidal neurons | Isoproterenol (2µM) | Shifted I-V curve toward hyperpolarization | |
| Na+ efflux / K+ influx | Rat brain cortical slices | Norepinephrine | Enhanced | |
| Spike accommodation | Layer V sensorimotor cortex neurons | Isoproterenol | Dose-dependent, reversible reduction | |
| Neuronal excitability | Layer V sensorimotor cortex neurons | Isoproterenol | Increased | |
| Evoked EPSC amplitude | Hippocampal CA1 pyramidal cells | Isoproterenol | Increased | |
| Spontaneous mEPSC frequency | Hippocampal CA1 pyramidal cells | Isoproterenol | Increased | |
| Membrane potential | Pancreatic duct cells | Isoproterenol (10⁻⁷ M) | Depolarization by 20-25 mV |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices
This protocol outlines the procedure for recording from individual neurons to assess the effects of this compound on intrinsic membrane properties and synaptic currents.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or DMSO, based on solubility tests)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Cultured neurons or acutely prepared brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation of this compound Stock Solution:
-
Based on its physicochemical properties, prepare a concentrated stock solution (e.g., 10-100 mM) of this compound hydrochloride in a suitable solvent. It is recommended to perform solubility tests to determine the optimal solvent.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Recording Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
Internal Solution (for voltage-clamp, in mM): 120 Cs-Methanesulfonate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Internal Solution (for current-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
-
Electrophysiological Recording:
-
Prepare brain slices (250-350 µm thick) in ice-cold, oxygenated sucrose-based cutting solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Transfer a slice or coverslip with cultured neurons to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min).
-
Establish a stable whole-cell patch-clamp recording from a target neuron.
-
Baseline Recording: Record baseline activity for 5-10 minutes to ensure stability. This may include recording resting membrane potential, input resistance, action potential firing in response to current injections (current-clamp), or holding currents and synaptic currents (voltage-clamp).
-
This compound Application: Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., starting with a range of 1-100 µM based on proxy data) and perfuse onto the slice/cells.
-
Record neuronal activity for the duration of the drug application (e.g., 10-15 minutes).
-
Washout: Perfuse with drug-free aCSF for at least 15-20 minutes to assess the reversibility of the effects.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, action potential threshold, firing frequency, input resistance, and characteristics of synaptic currents (amplitude, frequency, kinetics).
-
Compare the data from baseline, drug application, and washout periods using appropriate statistical tests.
-
Protocol 2: Extracellular Field Potential Recording in Brain Slices
This protocol is suitable for assessing the effects of this compound on overall network activity and synaptic plasticity.
Materials:
-
Same as Protocol 1, with the exception of the internal solution.
Procedure:
-
Preparation of Solutions and Slices: Follow steps 1 and 2 from Protocol 1.
-
Electrophysiological Recording:
-
Place a brain slice in the recording chamber.
-
Position a stimulating electrode in the afferent pathway of the brain region of interest (e.g., Schaffer collaterals for the hippocampus).
-
Place a recording electrode in the dendritic or somatic layer to record field excitatory postsynaptic potentials (fEPSPs) or population spikes.
-
Baseline Recording: Deliver baseline stimuli (e.g., every 30 seconds) and record stable responses for at least 20 minutes.
-
This compound Application: Perfuse the slice with this compound-containing aCSF for a defined period (e.g., 20-30 minutes) while continuing baseline stimulation.
-
Washout: Perfuse with drug-free aCSF to observe reversibility.
-
(Optional for Plasticity Studies): After establishing a stable effect of this compound, a high-frequency stimulation (HFS) protocol can be delivered to induce long-term potentiation (LTP), and the magnitude of potentiation can be compared to control conditions.
-
-
Data Analysis:
-
Measure the slope of the fEPSP and the amplitude of the population spike.
-
Normalize the data to the pre-drug baseline and plot the time course of the drug's effect.
-
Mandatory Visualizations
Experimental Workflow for Patch-Clamp Recording
These application notes and protocols provide a comprehensive framework for investigating the electrophysiological effects of this compound on neuronal activity. Researchers should adapt these guidelines to their specific experimental questions and models, and carefully consider the use of appropriate controls.
References
- 1. Phosphorylation at a Single Site in the Rat Brain Sodium Channel Is Necessary and Sufficient for Current Reduction by Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PKA and PKC Modulators Affect Ion Channel Function and Internalization of Recombinant Alpha1 and Alpha1-Beta Glycine Receptors [frontiersin.org]
- 3. PKA regulation of neuronal function requires the dissociation of catalytic subunits from regulatory subunits [elifesciences.org]
- 4. dbms.queensu.ca [dbms.queensu.ca]
Application Notes and Protocols for High-Throughput Screening of Nylidrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylidrin is a β-adrenergic agonist known for its vasodilatory effects, primarily mediated through the activation of β2-adrenergic receptors.[1] Derivatives of this compound are of significant interest in drug discovery for their potential to modulate cardiovascular and respiratory functions. High-throughput screening (HTS) assays are essential for efficiently evaluating large libraries of these derivatives to identify compounds with desired potency and selectivity towards the β2-adrenergic receptor.
This document provides detailed application notes and protocols for conducting HTS assays to screen this compound derivatives. The focus is on cell-based assays that measure the activation of the β2-adrenergic receptor signaling pathway, a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit to increase intracellular cyclic adenosine monophosphate (cAMP).
Signaling Pathway of this compound and its Derivatives
This compound and its derivatives act as agonists at β2-adrenergic receptors. Upon binding, they induce a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit stimulates adenylyl cyclase, which then converts ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a physiological response, such as smooth muscle relaxation.
Data Presentation: Structure-Activity Relationship of β2-Adrenergic Agonists
| Compound ID | R1 Group | R2 Group | Aromatic Substitution | EC50 (nM) for β2-AR |
| This compound | H | CH(CH3)CH2CH2-Ph | 4-OH | Reference |
| Analog 1 | H | H | 4-OH | 150 |
| Analog 2 | H | CH3 | 4-OH | 85 |
| Analog 3 | H | isopropyl | 4-OH | 25 |
| Analog 4 | H | tert-butyl | 4-OH | 10 |
| Analog 5 | CH3 | isopropyl | 4-OH | 45 |
| Analog 6 | H | isopropyl | 3-OH, 4-OH | 5 |
| Analog 7 | H | isopropyl | 3-CH2OH, 4-OH | 8 |
| Analog 8 | H | isopropyl | 3-NHSO2CH3, 4-OH | 12 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the format for presenting SAR data for this compound derivatives.
Experimental Protocols
High-throughput screening for this compound derivatives typically involves cell-based assays that quantify the downstream effects of β2-adrenergic receptor activation, most commonly the production of cAMP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice due to their sensitivity, robustness, and amenability to automation.
Protocol 1: TR-FRET cAMP Assay for β2-Adrenergic Receptor Agonists
This protocol is adapted from commercially available TR-FRET cAMP assay kits, such as LANCE® Ultra cAMP and THUNDER™ TR-FRET cAMP Assay.
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to treatment with this compound derivatives.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Reference agonist (e.g., Isoproterenol or this compound).
-
This compound derivatives library (solubilized in DMSO).
-
TR-FRET cAMP assay kit (containing Europium-labeled cAMP tracer and a ULight- or Alexa Fluor 647-labeled anti-cAMP antibody).
-
384-well white opaque assay plates.
-
TR-FRET compatible plate reader.
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the β2-adrenergic receptor in appropriate media until they reach 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at a pre-determined optimal density.
-
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivatives and the reference agonist in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).
-
Dispense a small volume (e.g., 5 µL) of the diluted compounds into the 384-well assay plates. Include wells with assay buffer and PDE inhibitor only as a negative control.
-
-
Cell Stimulation:
-
Add an equal volume (e.g., 5 µL) of the cell suspension to each well of the compound plates.
-
Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP production.
-
-
cAMP Detection:
-
Prepare the TR-FRET detection reagent mix by diluting the Europium-labeled cAMP tracer and the ULight-labeled anti-cAMP antibody in the lysis buffer provided with the kit.
-
Add a specified volume (e.g., 10 µL) of the detection reagent mix to each well.
-
Incubate the plates at room temperature for at least 60 minutes in the dark to allow for cell lysis and the competition reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after excitation at approximately 320-340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 1000.
-
Plot the TR-FRET ratio against the log concentration of each this compound derivative.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
Compare the EC50 values of the derivatives to that of this compound or another reference agonist to determine their relative potencies.
Logical Relationship for Hit Prioritization
Following the primary screen, a logical workflow is necessary to prioritize "hit" compounds for further investigation. This involves secondary assays and counter-screens to confirm activity and assess selectivity.
This structured approach ensures that the most promising and selective this compound derivatives are advanced in the drug discovery pipeline.
References
Application Notes and Protocols for the Gas-Liquid Chromatography Detection of Nylidrin in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the detection of Nylidrin in urine samples using gas-liquid chromatography coupled with mass spectrometry (GC-MS). The protocol outlines procedures for sample preparation, derivatization, and the specific instrumental parameters for the analysis.
Introduction
This compound is a sympathomimetic amine that acts as a peripheral vasodilator. Its detection in biological matrices such as urine is crucial for various applications, including clinical toxicology, sports doping control, and pharmacokinetic studies. Gas-liquid chromatography (GLC) offers a robust and sensitive method for the analysis of this compound. However, due to the polar nature of this compound, a derivatization step is necessary to increase its volatility and thermal stability for successful GC analysis. This protocol focuses on the trimethylsilyl (TMS) derivatization of this compound prior to GC-MS analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a general liquid-liquid extraction procedure suitable for the extraction of basic drugs like this compound from a urine matrix.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
Borate buffer (pH 9.3)
-
Chloroform:Isopropanol (9:1, v/v) extraction solvent
-
10% Methanolic HCl
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
-
Evaporation unit
Procedure:
-
To 1.0 mL of the urine specimen in a centrifuge tube, add the internal standard.
-
Adjust the pH of the sample to 9.3 by adding borate buffer.[1]
-
Add 5 mL of the chloroform:isopropanol (9:1, v/v) extraction solvent.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge the sample to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Add a small volume of 10% methanolic HCl to the organic extract.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1] The resulting residue contains the extracted this compound.
Derivatization: Silylation
To enhance the volatility of this compound for GC analysis, a silylation reaction is performed to convert the hydroxyl and secondary amine groups to their trimethylsilyl (TMS) derivatives.
Materials:
-
Dried sample extract from the LLE procedure
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heptafluorobutyric anhydride (HFBA) can also be considered as an alternative derivatizing agent for sympathomimetic amines.
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried extract in the GC vial with a suitable volume of the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Seal the vial tightly.
-
Heat the vial at a specified temperature (e.g., 70-90°C) for a designated time (e.g., 20-30 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before placing it in the GC autosampler.
Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are general GC-MS parameters that can be adapted for the analysis of derivatized this compound. Optimization may be required based on the specific instrumentation used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Selective Detector (MSD)
Chromatographic Conditions:
| Parameter | Value |
| GC Column | 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Port Temp. | 260 °C |
| Carrier Gas | Helium |
| Flow Rate | Constant flow, e.g., 1.0 mL/min |
| Oven Program | Initial temp. 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Data Analysis: The identification of the derivatized this compound is based on its retention time and the characteristic fragmentation pattern in the mass spectrum. For quantitative analysis, specific ions of the analyte and the internal standard are monitored in SIM mode.
Data Presentation
The following table summarizes the key quantitative parameters for a typical GC-MS analysis of derivatized sympathomimetic amines, which can be used as a starting point for the this compound method validation.
| Parameter | Typical Range/Value | Reference |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 1-10 ng/mL | |
| Limit of Quantification (LOQ) | 5-25 ng/mL | |
| Precision (RSD%) | < 15% | |
| Accuracy (% Recovery) | 85-115% |
Experimental Workflow Diagram
Caption: Workflow for this compound Detection in Urine by GC-MS.
Signaling Pathway/Logical Relationship Diagram
Caption: Rationale for Derivatization in GC-MS Analysis of this compound.
References
Experimental Design for Studying Nylidrin's Effects on Cognitive Function in Aged Rats
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental framework for investigating the potential cognitive-enhancing effects of Nylidrin in an aged rat model. The protocols detailed below cover animal selection, drug administration, behavioral assessments of cognitive function, and post-mortem molecular analyses to elucidate the underlying mechanisms of action.
Introduction
This compound is a β2-adrenergic receptor agonist that has been explored for its vasodilatory properties.[1] Emerging evidence suggests that β2-adrenergic agonists may positively impact cognitive function, particularly in the context of aging.[2] Studies have shown that this compound may ameliorate symptoms of cognitive impairment in elderly patients.[2][3] The proposed mechanism involves the activation of the β2-adrenergic receptor signaling cascade, leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA) and cAMP-response element-binding protein (CREB), which are critical for synaptic plasticity and memory formation. This experimental design aims to systematically evaluate the efficacy of this compound in improving cognitive performance in aged rats and to investigate its effects on synaptic plasticity and neuroinflammation.
Experimental Design and Workflow
The overall experimental workflow is designed to assess the dose-dependent effects of this compound on cognitive function and related molecular markers in aged rats.
Section 1: Animal Model and Drug Administration
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats.
-
Age: 18-20 months (considered aged).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimation to the housing facility before the start of any experimental procedures.
This compound Administration
-
Drug: this compound Hydrochloride.
-
Vehicle: Sterile 0.9% saline solution.
-
Dosage: A dose-response study is recommended based on prior research on the cardiovascular effects of this compound in rats. The minimum effective dose for cardiovascular effects was found to be 0.5 mg/kg, with doses of 5 and 10 mg/kg used in normotensive rats.
-
Group 1: Vehicle (Saline)
-
Group 2: 0.5 mg/kg this compound
-
Group 3: 5 mg/kg this compound
-
Group 4: 10 mg/kg this compound
-
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Frequency and Duration: Daily injections for 4 consecutive weeks.
Section 2: Behavioral Assays for Cognitive Function
Behavioral testing will commence in the third week of this compound administration to allow for the compound to reach steady-state levels and exert its potential effects.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (Days 1-5):
-
Four trials per day for five consecutive days.
-
For each trial, the rat is placed in the water facing the pool wall at one of four quasi-random starting positions.
-
The rat is allowed 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
The inter-trial interval is 10-15 minutes.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Presentation:
| Group | Latency to Find Platform (s) - Day 1 | Latency to Find Platform (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |
| Vehicle | |||
| This compound (0.5 mg/kg) | |||
| This compound (5 mg/kg) | |||
| This compound (10 mg/kg) |
Novel Object Recognition Test (NORT) for Recognition Memory
The NORT assesses the rat's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Protocol:
-
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm).
-
Habituation (Day 1): Each rat is allowed to freely explore the empty arena for 10 minutes.
-
Familiarization Phase (Day 2):
-
Two identical objects are placed in the arena.
-
The rat is placed in the arena and allowed to explore the objects for 5-10 minutes.
-
-
Test Phase (Day 2, after a retention interval of 1-4 hours):
-
One of the familiar objects is replaced with a novel object.
-
The rat is returned to the arena and the time spent exploring each object is recorded for 5 minutes.
-
Data Presentation:
| Group | Discrimination Index |
| Vehicle | |
| This compound (0.5 mg/kg) | |
| This compound (5 mg/kg) | |
| This compound (10 mg/kg) | |
| Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) |
Passive Avoidance Test (PAT) for Fear-Motivated Memory
The PAT assesses long-term memory based on a fear-motivated learning paradigm.
Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial (Day 1):
-
The rat is placed in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the rat enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (Day 2, 24 hours later):
-
The rat is again placed in the light compartment.
-
The latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).
-
Data Presentation:
| Group | Latency to Enter Dark Compartment (s) - Acquisition | Latency to Enter Dark Compartment (s) - Retention |
| Vehicle | ||
| This compound (0.5 mg/kg) | ||
| This compound (5 mg/kg) | ||
| This compound (10 mg/kg) |
Section 3: Molecular Analyses
Following the completion of behavioral testing, animals will be euthanized, and brain tissue (hippocampus and prefrontal cortex) will be collected for molecular analyses.
Western Blotting for Synaptic Plasticity Markers
Protocol:
-
Tissue Homogenization: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Synaptophysin, anti-PSD-95, anti-pCREB, anti-CREB, anti-PKA).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands, normalized to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Group | Synaptophysin Expression (Relative to Vehicle) | PSD-95 Expression (Relative to Vehicle) | pCREB/CREB Ratio (Relative to Vehicle) | PKA Expression (Relative to Vehicle) |
| Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (0.5 mg/kg) | ||||
| This compound (5 mg/kg) | ||||
| This compound (10 mg/kg) |
Immunohistochemistry (IHC) for Neuroinflammation Markers
Protocol:
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde and prepare cryosections of the brain.
-
Antigen Retrieval: Perform antigen retrieval if necessary.
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes).
-
Incubate with fluorescently-labeled secondary antibodies.
-
-
Imaging: Mount sections with a DAPI-containing medium and visualize using a fluorescence or confocal microscope.
-
Quantification: Quantify the number and morphology of Iba1-positive and GFAP-positive cells in the hippocampus and prefrontal cortex.
Data Presentation:
| Group | Iba1-positive Cell Count (per mm²) | GFAP-positive Cell Count (per mm²) |
| Vehicle | ||
| This compound (0.5 mg/kg) | ||
| This compound (5 mg/kg) | ||
| This compound (10 mg/kg) |
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
Protocol:
-
Tissue Homogenization: Homogenize brain tissue in a suitable buffer.
-
ELISA Procedure: Use commercially available ELISA kits for rat TNF-α and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cytokines based on the standard curve.
Data Presentation:
| Group | TNF-α Concentration (pg/mg protein) | IL-1β Concentration (pg/mg protein) |
| Vehicle | ||
| This compound (0.5 mg/kg) | ||
| This compound (5 mg/kg) | ||
| This compound (10 mg/kg) |
Section 4: Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway through which this compound may enhance cognitive function.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nylidrin Dosage for Subcutaneous Injection in Mice
Welcome to the technical support center for optimizing Nylidrin dosage for subcutaneous injection in mice. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a beta-adrenergic agonist that acts as a peripheral vasodilator. Its primary mechanism involves stimulating beta-adrenergic receptors, which leads to the relaxation of smooth muscle in blood vessels, resulting in increased blood flow. This action is mediated by the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.
Q2: What is a recommended starting dose for this compound administered subcutaneously in mice?
A2: There is limited direct data for subcutaneous this compound administration in mice. However, based on a study in rats where a dose of 0.5 mg/kg was used, and considering dose-response studies of other beta-adrenergic agonists like isoproterenol in mice (ranging from 2 to 100 mg/kg), a conservative starting dose for a pilot study in mice would be in the range of 0.1 to 1.0 mg/kg. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific experimental model and endpoints.
Q3: What are the expected physiological effects of this compound in mice?
A3: Following subcutaneous administration, the primary expected effect of this compound is vasodilation, which may lead to changes in blood pressure and heart rate. Depending on the dose, you might observe a decrease in blood pressure and a reflex increase in heart rate. The magnitude and duration of these effects will be dose-dependent.
Q4: What are the potential adverse effects of this compound in mice?
A4: At higher doses, this compound can cause adverse cardiovascular effects such as significant hypotension, excessive tachycardia (increased heart rate), and potentially cardiac stress. It is important to monitor the animals closely for any signs of distress, such as lethargy, piloerection, or abnormal behavior, especially during initial dose-finding studies.
Q5: What is a suitable vehicle for dissolving this compound for subcutaneous injection?
A5: this compound hydrochloride is soluble in water. Therefore, sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle for subcutaneous administration in mice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable physiological effect (e.g., no change in blood pressure or heart rate) | The dose of this compound is too low. | Gradually increase the dose in subsequent experimental groups. It is recommended to perform a dose-response study to identify the effective dose range. |
| Improper injection technique leading to leakage or incorrect delivery. | Review and refine your subcutaneous injection technique. Ensure the needle is fully inserted into the subcutaneous space and inject the solution slowly. Observe the injection site for any leakage. | |
| High variability in response between animals | Inconsistent injection volume or technique. | Ensure accurate calculation of the injection volume based on individual animal weight. Standardize the injection procedure across all animals. |
| Differences in animal strain, age, or sex. | Use a homogenous group of animals for your experiments. Report the strain, age, and sex of the mice used in your study. | |
| Local skin reaction at the injection site (e.g., swelling, redness) | The concentration of the this compound solution is too high, causing irritation. | Dilute the this compound solution to a larger volume (while keeping the total dose the same) to reduce the concentration. The maximum recommended subcutaneous injection volume per site in mice is typically 100-200 µl. |
| Contamination of the injection solution or needle. | Use sterile injection solutions, syringes, and needles for each animal to prevent infection and inflammation. | |
| Signs of systemic distress in mice (e.g., lethargy, rapid breathing, collapse) | The dose of this compound is too high, leading to excessive cardiovascular effects. | Immediately cease administration and provide supportive care as per your institution's animal care guidelines. For future experiments, significantly reduce the dose. This highlights the importance of a careful dose-escalation design. |
| Anaphylactic reaction (rare). | Consult with a veterinarian immediately. | |
| Leakage of the injected solution from the injection site | The injection volume is too large for the site. | Divide larger doses into two separate injection sites. |
| The needle was withdrawn too quickly. | After injecting the solution, pause for a few seconds before withdrawing the needle to allow the tissue to close around the injection track. | |
| The "tent" of skin was not properly formed during injection. | Ensure you are lifting a sufficient amount of skin to create a secure pocket for the injection. |
Data Presentation
Table 1: Suggested Dose-Finding Study Design for Subcutaneous this compound in Mice
| Group | This compound Dose (mg/kg) | Vehicle | Number of Animals | Primary Endpoints to Measure |
| 1 | 0 (Control) | Sterile Saline | 6-8 | Baseline blood pressure and heart rate |
| 2 | 0.1 | Sterile Saline | 6-8 | Change in blood pressure and heart rate |
| 3 | 0.5 | Sterile Saline | 6-8 | Change in blood pressure and heart rate |
| 4 | 1.0 | Sterile Saline | 6-8 | Change in blood pressure and heart rate |
| 5 | 2.5 | Sterile Saline | 6-8 | Change in blood pressure and heart rate |
| 6 | 5.0 | Sterile Saline | 6-8 | Change in blood pressure and heart rate |
Note: This is a suggested starting point. The actual doses may need to be adjusted based on the results of the initial pilot studies.
Table 2: Troubleshooting Common Issues in Subcutaneous Injections
| Observation | Possible Cause | Solution |
| Fluid leaks from the injection site | Injection volume too large; needle withdrawn too quickly | Use a smaller volume per site (consider splitting doses); pause before withdrawing the needle |
| Swelling or lump at the injection site | Local tissue reaction; solution not fully absorbed | Monitor the site; if persistent or worsening, consult a vet; consider further dilution of the drug |
| Animal shows signs of pain or distress | Irritating vehicle or drug concentration; improper restraint | Use physiological saline as a vehicle; ensure proper restraint technique to minimize stress |
| Bleeding at the injection site | Puncture of a small blood vessel | Apply gentle pressure with sterile gauze until bleeding stops |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the weight of the mice, calculate the total amount of this compound hydrochloride needed.
-
Dissolve this compound: Weigh the calculated amount of this compound hydrochloride powder and dissolve it in sterile 0.9% saline to achieve the desired final concentration. Ensure the solution is clear and free of particulates. For example, to prepare a 1 mg/ml solution, dissolve 10 mg of this compound HCl in 10 ml of sterile saline.
-
Sterile Filtration: If the initial powder was not sterile, filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C and protected from light.
Protocol 2: Subcutaneous Injection Procedure in Mice
-
Animal Restraint: Gently but firmly restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck between your thumb and forefinger.
-
Create a Skin Tent: Lifting the scruff will create a "tent" of skin.
-
Needle Insertion: Using a sterile 25-27 gauge needle attached to a syringe containing the calculated dose of this compound, insert the needle, bevel up, into the base of the skin tent. The needle should be parallel to the spine.
-
Aspirate: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle and syringe.
-
Inject the Solution: If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.
-
Withdraw the Needle: After the full volume has been injected, pause for a moment before smoothly withdrawing the needle.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions or leakage from the injection site.
Mandatory Visualization
Caption: Signaling pathway of this compound leading to vasodilation.
Caption: Troubleshooting workflow for this compound dosage optimization.
Technical Support Center: Overcoming Nylidrin Instability in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the challenges associated with Nylidrin instability in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as buphenine, is a beta-adrenergic agonist.[1][2] Its primary mechanism of action is to bind to and activate β-adrenergic receptors on the cell surface.[1][3] This activation stimulates the Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[4] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. In vascular smooth muscle cells, this cascade results in relaxation and vasodilation.
Q2: What are the signs of this compound instability in my cell culture experiments?
This compound instability in your cell culture medium can manifest in several ways:
-
Diminished or inconsistent biological effects over time: You may observe a strong initial response to this compound that wanes in later stages of your experiment, even with consistent media changes.
-
Increased variability between replicate wells or experiments: Degradation can lead to inconsistent effective concentrations of the drug, resulting in high variability.
-
Unexpected changes in cell morphology or viability at later time points: Degradation products of this compound could potentially have off-target or toxic effects on your cells.
Q3: How should I prepare and store this compound stock solutions to maximize stability?
Proper preparation and storage of this compound hydrochloride stock solutions are critical to ensure experimental reproducibility.
-
Solvent: this compound hydrochloride is soluble in DMSO.
-
Storage of Powder: The solid form of this compound hydrochloride should be stored at -20°C.
-
Stock Solutions: Prepare a concentrated stock solution in DMSO. For long-term storage (up to one year), aliquot the stock solution into single-use vials and store at -80°C. For short-term storage (up to one month), -20°C is acceptable.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can accelerate degradation. Aliquoting into smaller volumes for single use is highly recommended.
Q4: Can the components of my cell culture medium affect this compound's stability?
Yes, components in standard cell culture media can potentially affect the stability of small molecules like this compound. Factors to consider include:
-
pH: The pH of the medium can influence the rate of hydrolysis of compounds.
-
Serum Proteins: Components in fetal bovine serum (FBS) can bind to small molecules, which may either stabilize them or reduce their bioavailable concentration.
-
Reducing/Oxidizing Agents: Some media components can create a redox environment that may lead to the chemical modification of the drug.
Troubleshooting Guide
Problem 1: Diminished or inconsistent effect of this compound over time.
| Possible Cause | Recommended Solution |
| Chemical degradation of this compound in the culture medium at 37°C. | 1. Increase the frequency of media changes: Replace the culture medium with fresh medium containing the desired concentration of this compound every 24-48 hours. 2. Empirically determine this compound's stability: Follow the detailed protocol below to quantify the degradation rate of this compound in your specific cell culture medium and conditions. 3. Prepare fresh dilutions: Always prepare the final working concentration of this compound fresh from a frozen stock immediately before each media change. Do not store diluted this compound solutions. |
| Cellular resistance or desensitization to this compound. | 1. Assess receptor desensitization: Prolonged exposure to a β-agonist can lead to receptor desensitization and downregulation, a biological response where the cell becomes less responsive. Consider this as a potential biological variable in your experimental design. 2. Vary the treatment schedule: If experimentally feasible, consider intermittent dosing schedules rather than continuous exposure. |
| Adsorption of this compound to plasticware. | 1. Pre-treat plates: For some compounds, pre-incubating plates with a protein solution (like serum-containing media) can reduce non-specific binding. 2. Consider alternative plate materials: If significant adsorption is suspected, test different types of tissue culture plastic. |
Problem 2: Increased cell death or unexpected morphological changes at later time points.
| Possible Cause | Recommended Solution |
| Toxicity of this compound degradation products. | 1. Increase media change frequency: More frequent replacement of the medium will not only replenish the active this compound but also remove potentially toxic degradation byproducts. 2. Characterize degradation products: If the problem persists, advanced analytical techniques like LC-MS may be necessary to identify the degradation products and assess their individual cytotoxicity. |
| General decline in cell culture health. | 1. Review aseptic technique: Rule out low-level microbial contamination that may become more apparent in long-term cultures. 2. Optimize cell seeding density: Ensure that cells are not becoming overly confluent or depleted of essential nutrients between media changes. |
Experimental Protocols
Protocol 1: Empirically Determining the Stability of this compound in Cell Culture Medium
This protocol provides a framework for quantifying the chemical stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound hydrochloride powder
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, sealed cell culture flasks or plates
-
37°C, 5% CO₂ incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase for HPLC analysis (to be optimized for this compound)
-
Sterile centrifuge tubes for sample collection
Methodology:
-
Prepare a standard curve: Create a series of known concentrations of this compound in your cell culture medium to serve as standards for quantification.
-
Prepare the experimental sample: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubation: Place the this compound-containing medium in a sterile, sealed container (e.g., a T-75 flask with a filtered cap) in a 37°C, 5% CO₂ incubator. This should be a cell-free incubation to specifically measure chemical stability.
-
Sample Collection: At various time points (e.g., 0, 8, 24, 48, 72, and 96 hours), collect an aliquot of the medium. Store the samples at -80°C until analysis.
-
Sample Analysis:
-
Thaw the samples and standards.
-
Analyze the concentration of this compound in each sample using a validated HPLC method. The peak area corresponding to this compound will be used for quantification against the standard curve.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to visualize the degradation kinetics.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Data Presentation
Table 1: Stability of this compound in [Specify Medium] at 37°C
| Time (Hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | User-determined value | 100 |
| 8 | User-determined value | Calculated value |
| 24 | User-determined value | Calculated value |
| 48 | User-determined value | Calculated value |
| 72 | User-determined value | Calculated value |
| 96 | User-determined value | Calculated value |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing this compound stability.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. [PDF] High-affinity binding of agonists to beta-adrenergic receptors on intact cells. | Semantic Scholar [semanticscholar.org]
- 3. Agonist-induced changes in beta-adrenergic receptors on intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Nylidrin-Induced Tachycardia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively mitigate nylidrin-induced tachycardia in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause tachycardia?
This compound is a beta-adrenergic agonist that acts as a vasodilator, primarily used to increase blood flow in peripheral vascular disorders.[1] Its vasodilatory effect is mediated through the stimulation of beta-2 adrenergic receptors on vascular smooth muscle.[2] However, this stimulation is not limited to blood vessels. This compound can also stimulate beta-1 adrenergic receptors in the heart, leading to an increase in heart rate, a condition known as tachycardia.[1][2]
Q2: What are the primary strategies to mitigate this compound-induced tachycardia in animal studies?
The most common and effective strategy is the co-administration of a beta-blocker. Beta-blockers are antagonists that selectively block beta-adrenergic receptors. By using a cardioselective beta-1 blocker, it is possible to counteract the tachycardic effects of this compound on the heart without significantly affecting its desired vasodilatory effects mediated by beta-2 receptors.[2] Dose optimization of this compound is another key strategy to minimize tachycardia while achieving the desired vasodilation.
Q3: Which beta-blockers are recommended for use with this compound in animal studies?
Both non-selective and selective beta-blockers have been used.
-
Propranolol: A non-selective beta-blocker that blocks both beta-1 and beta-2 receptors. It can effectively reverse both the hypotensive and tachycardic effects of this compound.
-
Atenolol: A cardioselective beta-1 blocker. It is often preferred as it can block or reverse this compound-induced tachycardia without significantly interfering with the desired beta-2 mediated vasodilation.
Q4: Are there alternative vasodilators to this compound that do not cause tachycardia?
Yes, several classes of vasodilators have different mechanisms of action and may not induce tachycardia. The choice of an alternative depends on the specific research question and experimental model.
| Vasodilator Class | Mechanism of Action | Effect on Heart Rate | Examples |
| Nitrates | Release nitric oxide (NO), causing smooth muscle relaxation. | Can cause reflex tachycardia due to a drop in blood pressure. | Nitroglycerin, Isosorbide Dinitrate |
| Calcium Channel Blockers | Block calcium entry into smooth muscle cells, leading to vasodilation. | Can have variable effects; some may reduce heart rate. | Amlodipine, Nifedipine, Diltiazem |
| Alpha-1 Adrenergic Blockers | Block the vasoconstrictive effects of catecholamines on alpha-1 receptors. | Less likely to cause reflex tachycardia compared to direct vasodilators. | Prazosin, Doxazosin |
| Angiotensin II Receptor Blockers (ARBs) | Block the action of angiotensin II, a potent vasoconstrictor. | Generally do not cause significant changes in heart rate. | Losartan, Valsartan |
Troubleshooting Guides
Issue 1: Excessive Tachycardia Observed Despite Co-administration of a Beta-Blocker
Possible Causes:
-
Inadequate Beta-Blocker Dose: The dose of the beta-blocker may be insufficient to counteract the beta-1 adrenergic stimulation from this compound.
-
Timing of Administration: The beta-blocker may not have reached its peak effect before this compound was administered.
-
Animal Stress: Stress from handling or the experimental procedure can independently increase heart rate.
Troubleshooting Steps:
-
Review and Adjust Beta-Blocker Dose: Consult dose-response studies for the specific animal model. Consider a pilot study to determine the optimal dose of the beta-blocker to mitigate this compound's effects.
-
Optimize Administration Timing: Administer the beta-blocker prior to this compound to allow for adequate absorption and onset of action. The peak effect of orally administered atenolol is typically 2-4 hours.
-
Minimize Animal Stress: Acclimatize animals to the experimental setup and handling procedures. Ensure a quiet and controlled environment during the experiment.
-
Monitor Physiological Parameters: Continuously monitor heart rate, blood pressure, and ECG to assess the effectiveness of the intervention in real-time.
Issue 2: Loss of Desired Vasodilatory Effect with Beta-Blocker Co-administration
Possible Cause:
-
Use of a Non-selective Beta-Blocker: A non-selective beta-blocker like propranolol will block both beta-1 and beta-2 receptors, counteracting the desired vasodilatory effect of this compound.
Troubleshooting Steps:
-
Switch to a Cardioselective Beta-1 Blocker: Use a beta-1 selective antagonist like atenolol to specifically target the cardiac effects of this compound while preserving its vasodilatory action.
-
Adjust this compound and Beta-Blocker Doses: Fine-tune the doses of both drugs to achieve the desired balance of vasodilation without significant tachycardia. A dose-response study may be necessary.
Experimental Protocols
Protocol 1: Co-administration of Atenolol to Mitigate this compound-Induced Tachycardia in Rats
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
Materials:
-
This compound HCl solution
-
Atenolol solution
-
Saline (vehicle control)
-
Cardiovascular monitoring system (e.g., telemetry or tail-cuff for blood pressure and heart rate)
Procedure:
-
Animal Preparation: Acclimatize rats to the monitoring equipment and handling for several days prior to the experiment to minimize stress-induced cardiovascular changes.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a stable period (e.g., 30-60 minutes).
-
Drug Administration:
-
Control Group: Administer saline subcutaneously (s.c.).
-
This compound Group: Administer this compound HCl at a dose of 0.5 mg/kg, s.c.
-
Combination Group: Administer atenolol at a dose of 1 mg/kg, s.c., 30 minutes prior to the administration of this compound HCl (0.5 mg/kg, s.c.).
-
-
Data Collection: Continuously monitor and record blood pressure and heart rate for at least 3 hours post-nylidrin administration.
Quantitative Data Summary (Hypothetical Data Based on Published Findings)
| Treatment Group | Change in Heart Rate (beats/min) | Change in Mean Arterial Pressure (mmHg) |
| Saline Control | +5 ± 2 | -2 ± 1 |
| This compound (0.5 mg/kg) | +80 ± 10 | -25 ± 5 |
| Atenolol (1 mg/kg) + this compound (0.5 mg/kg) | +15 ± 5 | -22 ± 4 |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways in vascular and cardiac tissues.
Caption: Experimental workflow for mitigating this compound-induced tachycardia.
References
Technical Support Center: A Guide to Validating Nylidrin Purity and Stability for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on validating the purity and stability of Nylidrin for experimental applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a beta-adrenergic agonist that primarily acts as a vasodilator.[1] Its mechanism of action involves stimulating β-adrenergic receptors, which leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent relaxation of smooth muscle.[2] This vasodilatory effect is beneficial for increasing blood flow.
Q2: What are the recommended storage conditions for this compound hydrochloride powder and stock solutions?
A2: For long-term storage, this compound hydrochloride powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[3] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[4]
Q3: How do I prepare a stock solution of this compound hydrochloride?
A3: this compound hydrochloride has good solubility in DMSO.[5] To prepare a stock solution, dissolve the powder in high-purity DMSO to a desired concentration, for example, 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication. For cell-based assays, the final concentration of DMSO in the culture medium should typically be less than 0.5% to avoid cellular toxicity.
Purity Validation
Q4: How can I assess the purity of my this compound hydrochloride sample?
A4: The most common and reliable method for assessing the purity of this compound hydrochloride is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates this compound from any potential impurities or degradation products, allowing for accurate quantification.
Experimental Protocol: RP-HPLC for this compound Purity Analysis
This protocol provides a general framework for the quantitative analysis of this compound hydrochloride. Method optimization and validation are crucial for achieving accurate and reproducible results.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
This compound hydrochloride reference standard of known purity
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with ortho-phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 229 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound hydrochloride reference standard in the mobile phase. From this stock, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in the mobile phase to a known concentration.
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
Data Presentation: Purity Assessment of this compound Hydrochloride Batches
| Batch ID | Retention Time (min) | Peak Area | Purity (%) |
| NYL-001 | 5.82 | 1854321 | 99.5 |
| NYL-002 | 5.81 | 1832109 | 98.9 |
| NYL-003 | 5.83 | 1865432 | 99.8 |
Note: The data presented in this table is for illustrative purposes only.
Stability Validation
Q5: How can I determine the stability of this compound and identify its potential degradation products?
A5: Stability is assessed through forced degradation studies, where the drug substance is exposed to harsh conditions to accelerate its decomposition. A stability-indicating HPLC method is then used to separate the intact drug from its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be employed to identify the chemical structures of these degradation products.
Experimental Protocol: Forced Degradation Study of this compound Hydrochloride
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the this compound solution with 1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the this compound solution with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and fluorescent light for an extended period.
Procedure:
-
Prepare separate solutions of this compound hydrochloride for each stress condition.
-
After the designated exposure time, neutralize the acidic and basic solutions.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks, which represent degradation products.
-
If available, use LC-MS to obtain mass spectra of the degradation products for structural elucidation.
Data Presentation: this compound Stability Under Stress Conditions
| Stress Condition | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (RT, min) |
| Acid Hydrolysis (1M HCl, 80°C, 2h) | 85.2 | 2 | 3.45 |
| Base Hydrolysis (1M NaOH, 80°C, 2h) | 78.5 | 3 | 4.12 |
| Oxidative (30% H₂O₂, RT, 24h) | 92.1 | 1 | 6.50 |
| Thermal (105°C, 48h) | 98.7 | 1 | 7.21 |
| Photolytic (UV/Vis) | 95.4 | 2 | 2.98 |
Note: The data presented in this table is for illustrative purposes only. RT = Retention Time.
Troubleshooting Experimental Issues
Q6: I am observing inconsistent results in my in vitro smooth muscle relaxation assay with this compound. What could be the cause?
A6: Inconsistent results in smooth muscle contractility experiments can arise from several factors. Here are some common issues and their potential solutions:
-
Tissue Viability: Ensure the smooth muscle tissue is healthy and properly prepared. The contractile response to a standard agonist (e.g., phenylephrine or potassium chloride) should be consistent across preparations.
-
Compound Stability in Assay Buffer: this compound may degrade in certain buffer conditions over the course of a long experiment. Prepare fresh solutions and minimize the time the compound spends in the assay buffer before being added to the tissue.
-
Receptor Desensitization: Prolonged exposure to a high concentration of an agonist like this compound can lead to receptor desensitization, resulting in a diminished response over time. Consider using a cumulative concentration-response protocol and ensure adequate washout periods between experiments.
-
Vehicle Effects: If using DMSO to dissolve this compound, ensure the final concentration in the organ bath is low (typically <0.1%) and that you have a vehicle control to account for any effects of the solvent itself.
Q7: My cell-based assay for β-adrenergic receptor activation is showing a weak or no response to this compound.
A7: A weak or absent response in a cell-based GPCR assay can be due to several factors:
-
Cell Line Suitability: Confirm that the cell line you are using expresses a sufficient number of functional β-adrenergic receptors.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation time, and agonist concentration. The EC₅₀ of the agonist should be determined to ensure you are working within an appropriate concentration range.
-
Compound Adsorption: Hydrophobic compounds can sometimes adsorb to plasticware. Using low-adsorption plates and tubes may help mitigate this issue.
-
Interference from Assay Components: Some components of the cell culture media or assay reagents could interfere with the receptor-ligand binding or the detection signal. Run appropriate controls to identify any such interference.
This compound Signaling Pathway
This compound, as a β-adrenergic agonist, primarily signals through the Gs protein-coupled receptor pathway. The binding of this compound to the β-adrenergic receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nylidrin Incubation Time in Smooth Muscle Relaxation Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for Nylidrin in smooth muscle relaxation assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in smooth muscle relaxation?
A1: this compound hydrochloride is a beta-adrenoceptor agonist.[1] It primarily acts on β2-adrenergic receptors on the surface of smooth muscle cells.[1] This interaction initiates a signaling cascade that leads to the relaxation of the muscle tissue. The key steps involve the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates several target proteins, ultimately leading to a decrease in intracellular calcium concentration and the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[1][2]
Q2: What is a typical effective concentration range for this compound in smooth muscle relaxation assays?
A2: The effective concentration of this compound can vary depending on the specific tissue type, experimental conditions, and the pre-contractile agent used. Generally, for in vitro organ bath experiments, concentrations ranging from nanomolar (nM) to micromolar (µM) are explored to construct a full dose-response curve. It is recommended to perform a pilot experiment with a wide concentration range (e.g., 10⁻⁹ M to 10⁻⁴ M) to determine the optimal range for your specific model.
Q3: How long should I incubate the smooth muscle tissue with this compound?
A3: The optimal incubation time for this compound depends on whether you are performing a cumulative or single-dose response curve. For cumulative additions, each concentration is typically added once the response to the previous concentration has reached a stable plateau. For single-dose experiments, a pre-incubation time of 20-30 minutes is often sufficient to observe a maximal effect. However, prolonged incubation may lead to receptor desensitization (tachyphylaxis).
Q4: Should I use a cumulative or single-dose addition protocol for this compound?
A4: Both cumulative and non-cumulative (single-dose) methods can yield reliable and comparable results for vasoactive agents. The cumulative method is more time-efficient and uses less tissue. However, if tachyphylaxis (rapid desensitization) is a concern with this compound in your specific tissue, a single-dose protocol with adequate washout periods between doses may be more appropriate.[3]
Troubleshooting Guide
Q1: I am not observing any relaxation with this compound. What could be the problem?
A1:
-
Tissue Viability: Ensure the smooth muscle tissue is viable. At the beginning of the experiment, test the tissue's contractility with a standard contracting agent (e.g., potassium chloride, phenylephrine) and its relaxation with a standard relaxing agent (e.g., sodium nitroprusside).
-
Drug Concentration: Your this compound concentration may be too low. Verify your stock solution concentration and dilution calculations. Consider performing a wider range of concentrations in a pilot study.
-
Receptor Expression: The specific smooth muscle preparation you are using may have low or no expression of β2-adrenergic receptors. Consult the literature for the receptor profile of your tissue of interest.
-
Drug Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh solutions for each experiment.
Q2: The relaxation effect of this compound is weak or plateaus at a low level.
A2:
-
Submaximal Pre-contraction: The level of pre-contraction may be too high, making it difficult for this compound to induce full relaxation. Aim for a pre-contraction level of 50-80% of the maximal response to the contractile agent.
-
Receptor Desensitization (Tachyphylaxis): Prolonged exposure to beta-agonists can lead to desensitization of the receptors. If you are observing a waning effect over time, consider reducing the incubation time or using a non-cumulative dosing schedule with sufficient washout periods.
-
Presence of Antagonists: Ensure that no other substances in your experimental buffer are acting as beta-adrenoceptor antagonists.
Q3: I am observing inconsistent results between experiments.
A3:
-
Standardize Tissue Preparation: Ensure that the dissection and mounting of the smooth muscle strips are consistent across all experiments. Variations in tissue size and resting tension can significantly affect the results.
-
Equilibration Time: Allow for a sufficient and consistent equilibration period for the tissue in the organ bath before starting the experiment (typically 60-90 minutes).
-
Temperature and pH Control: Maintain a constant physiological temperature (usually 37°C) and pH (typically 7.4) of the buffer solution throughout the experiment.
-
Washout Procedure: If performing multiple dose-response curves on the same tissue, ensure a thorough and consistent washout procedure between curves to allow the tissue to return to its baseline resting tone.
Data Presentation
Table 1: Representative Concentration-Response Data for this compound-induced Relaxation of Pre-contracted Smooth Muscle
| This compound Concentration (M) | % Relaxation (Mean ± SEM) |
| 1.00E-09 | 5.2 ± 1.1 |
| 1.00E-08 | 15.8 ± 2.5 |
| 1.00E-07 | 35.4 ± 4.2 |
| 1.00E-06 | 65.1 ± 5.8 |
| 1.00E-05 | 85.7 ± 3.9 |
| 1.00E-04 | 95.3 ± 2.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the experimental conditions.
Experimental Protocols
Key Experiment: In Vitro Smooth Muscle Relaxation Assay Using an Organ Bath
1. Tissue Preparation: a. Euthanize the animal according to approved institutional guidelines. b. Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea, ileum) and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1). c. Clean the tissue of adherent connective and adipose tissue under a dissecting microscope. d. Cut the tissue into appropriate segments or strips (e.g., aortic rings of 2-3 mm width).
2. Mounting and Equilibration: a. Mount the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. b. Connect one end of the tissue to a fixed hook and the other to an isometric force transducer. c. Apply an optimal resting tension (determined in preliminary experiments, e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
3. Viability and Pre-contraction: a. After equilibration, test the tissue's viability by inducing a contraction with a high concentration of KCl (e.g., 60 mM). b. Wash the tissue and allow it to return to baseline. c. Induce a stable submaximal contraction (50-80% of KCl maximum) using a suitable contractile agent (e.g., phenylephrine for vascular smooth muscle, carbachol for airway smooth muscle).
4. This compound Incubation and Data Acquisition: a. Cumulative Concentration-Response Curve: i. Once the pre-contraction is stable, add this compound in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻⁹ M, 3x10⁻⁹ M, 10⁻⁸ M, etc.). ii. Add the next concentration only after the relaxation response to the previous one has reached a stable plateau. b. Single-Dose Response: i. After establishing a stable pre-contraction, add a single concentration of this compound and record the maximal relaxation response. ii. Thoroughly wash the tissue and allow it to return to baseline before testing the next concentration. c. Record the isometric tension continuously using a data acquisition system.
5. Data Analysis: a. Express the relaxation response as a percentage of the pre-contraction induced by the contractile agent. b. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. c. Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
Visualizations
Caption: this compound signaling pathway in smooth muscle cells.
References
Technical Support Center: Controlling for Nylidrin's Effects on Heart Rate in Blood Pressure Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nylidrin in blood pressure studies. The following information is intended to help users anticipate and address specific experimental challenges, particularly the confounding effects of this compound on heart rate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect blood pressure and heart rate?
This compound hydrochloride is a beta-adrenergic agonist that stimulates both β1 and β2 adrenergic receptors.[1][2] Its primary therapeutic use is as a peripheral vasodilator to improve blood flow in conditions such as peripheral vascular disorders.[2]
-
Effect on Blood Pressure: this compound's stimulation of β2-adrenergic receptors in the smooth muscle of blood vessels leads to vasodilation, which in turn can lower total peripheral resistance and, consequently, blood pressure.[1]
-
Effect on Heart Rate: Stimulation of β1-adrenergic receptors in the heart by this compound leads to a positive chronotropic effect, resulting in an increased heart rate (tachycardia).[1] It also has a positive inotropic effect, increasing the force of heart muscle contractions.
Q2: Why is it necessary to control for this compound's effects on heart rate in blood pressure studies?
In studies where the primary focus is on the vasodilatory and blood pressure-lowering effects of this compound, the concurrent increase in heart rate can be a significant confounding factor. An elevated heart rate can independently influence blood pressure and cardiac output, making it difficult to isolate and accurately quantify the direct vasodilatory effects of the drug. Therefore, to obtain clear and interpretable results on this compound's vascular effects, it is crucial to control for its chronotropic effects.
Q3: What is the recommended pharmacological approach to control for this compound-induced tachycardia?
The most effective approach is the co-administration of a selective β1-adrenergic antagonist (a beta-blocker). These agents can selectively block the β1-receptors in the heart, thus mitigating the tachycardic effects of this compound, without significantly interfering with its β2-receptor-mediated vasodilatory effects.
Q4: Which specific β1-blocker is recommended for use with this compound?
Atenolol is a specific cardiac β1-blocker that has been shown to be effective in blocking or reversing the tachycardia caused by this compound without inhibiting its anti-hypertensive (vasodilatory) effect. In contrast, non-selective beta-blockers like propranolol would counteract both the heart rate and the desired vasodilatory effects of this compound.
Troubleshooting Guides
Issue 1: Unexpectedly high heart rate (tachycardia) is observed after this compound administration, confounding blood pressure readings.
-
Cause: This is an expected pharmacological effect of this compound due to its stimulation of cardiac β1-adrenergic receptors.
-
Solution:
-
Co-administer a selective β1-blocker: As detailed in the experimental protocol below, administer atenolol prior to or concurrently with this compound. This will selectively block the cardiac effects of this compound.
-
Dose-response analysis: If co-administration is not feasible, conduct a thorough dose-response study for both the effects on blood pressure and heart rate to characterize the relationship. However, this is less ideal for isolating the vasodilatory effect.
-
Issue 2: The hypotensive effect of this compound is diminished or absent after administering a beta-blocker.
-
Cause: A non-selective beta-blocker (e.g., propranolol) was likely used. These agents block both β1 and β2 receptors, thus counteracting both the tachycardic and the desired vasodilatory effects of this compound.
-
Solution:
-
Verify the selectivity of the beta-blocker: Ensure that a β1-selective antagonist such as atenolol is being used.
-
Review dosage: An excessively high dose of a β1-selective blocker might exhibit some minor effects on β2 receptors. A dose optimization study may be necessary.
-
Issue 3: Inconsistent or highly variable blood pressure and heart rate readings in conscious rodent models.
-
Cause: Stress and movement in conscious animals can significantly impact cardiovascular parameters. The method of measurement can also introduce variability.
-
Solution:
-
Acclimatization: Ensure animals are adequately acclimatized to the experimental setup and handling procedures to minimize stress.
-
Appropriate measurement technique: For conscious rats, direct recording using arterial catheters or radiotelemetry is preferred for accuracy over the tail-cuff method, which can be affected by stress and the need for warming.
-
Stable environment: Conduct experiments in a quiet and controlled environment to minimize external stimuli.
-
Data Presentation
The following table summarizes the expected effects of this compound on heart rate and blood pressure in spontaneously hypertensive rats (SHR), both with and without the co-administration of the β1-blocker, atenolol. The data is based on the findings of Yen and Pearson (1979).
| Treatment Group | Change in Heart Rate (beats/min) | Change in Systolic Blood Pressure (mmHg) | Interpretation |
| This compound HCl (0.5 mg/kg, s.c.) | ↑ (Significant Increase) | ↓ (Significant Decrease) | This compound induces both tachycardia and a hypotensive effect. |
| Atenolol + this compound HCl | ↔ (Tachycardia blocked/reversed) | ↓ (Hypotensive effect maintained) | Atenolol effectively controls the heart rate increase without compromising the vasodilatory action of this compound. |
| Propranolol + this compound HCl | ↔ (Tachycardia blocked/reversed) | ↔ (Hypotensive effect blocked) | The non-selective beta-blocker counteracts both cardiovascular effects of this compound. |
Note: This table provides a qualitative summary based on published findings. For precise quantitative data, it is recommended to consult the original research article.
Experimental Protocols
Protocol: Co-administration of Atenolol to Control for this compound-Induced Tachycardia in Conscious Spontaneously Hypertensive Rats (SHR)
This protocol is a synthesized methodology based on established practices for drug administration and cardiovascular monitoring in rats.
1. Animals and Acclimatization:
-
Use adult male Spontaneously Hypertensive Rats (SHR).
-
House the animals in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before any experimental procedures.
2. Surgical Implantation of Catheters (for direct blood pressure measurement):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration if desired (though subcutaneous administration is described here).
-
Exteriorize the catheters at the back of the neck.
-
Allow a recovery period of at least 48 hours post-surgery.
3. Drug Preparation:
-
This compound HCl: Dissolve in sterile saline to the desired concentration (e.g., for a 0.5 mg/kg dose).
-
Atenolol: Dissolve in sterile saline to the desired concentration.
4. Experimental Procedure:
-
Place the conscious, freely moving rat in a quiet experimental chamber and allow it to acclimate for at least 30 minutes.
-
Connect the arterial catheter to a pressure transducer to record baseline blood pressure and heart rate.
-
Group 1 (this compound only): Administer this compound HCl (e.g., 0.5 mg/kg) via subcutaneous (s.c.) injection.
-
Group 2 (Atenolol + this compound): Administer atenolol (dose to be optimized, typically 1-10 mg/kg) via s.c. injection. After a predetermined interval (e.g., 30 minutes) to allow for the onset of beta-blockade, administer this compound HCl (e.g., 0.5 mg/kg, s.c.).
-
Group 3 (Control): Administer a vehicle (sterile saline) injection.
-
Continuously monitor and record blood pressure and heart rate for a specified period (e.g., 3 hours) post-injection.
5. Data Analysis:
-
Calculate the change in heart rate and mean arterial pressure from the baseline for each group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects between the different treatment groups.
Mandatory Visualizations
Caption: this compound's dual signaling pathway.
References
Technical Support Center: Addressing Nylidrin's Limited Blood-Brain Barrier Penetration in CNS Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with Nylidrin's limited blood-brain barrier (BBB) penetration in Central Nervous System (CNS) studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and strategies to enhance CNS delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its penetration into the CNS a concern?
A1: this compound is a beta-adrenergic agonist that acts as a peripheral vasodilator, meaning it widens blood vessels to increase blood flow.[1] Historically, it was used to treat vascular disorders and was explored for cerebrovascular insufficiency with the aim of improving cognitive function in the elderly.[2][3] However, its effectiveness for CNS conditions has been questioned, and it has been withdrawn from the market in some countries.[4] The primary concern for its use in CNS studies is its limited ability to cross the blood-brain barrier (BBB), a highly selective barrier that protects the brain. This limited penetration can lead to sub-therapeutic concentrations in the brain, making it difficult to assess its true pharmacological effects on CNS targets.
Q2: What are the key physicochemical properties of this compound that may limit its BBB penetration?
Q3: What are the primary mechanisms by which drugs can cross the blood-brain barrier?
A3: Drugs can cross the BBB through several mechanisms:
-
Passive Diffusion: Small, lipid-soluble molecules can pass directly through the lipid membranes of the endothelial cells of the BBB.
-
Carrier-Mediated Transport (CMT): Specific transporter proteins ferry essential molecules like glucose, amino acids, and nucleosides across the BBB. Drugs that mimic these molecules can sometimes utilize these transporters.
-
Receptor-Mediated Transcytosis (RMT): Larger molecules, such as peptides and proteins, can bind to specific receptors on the endothelial cell surface, triggering their transport across the cell in vesicles. A common target for this approach is the transferrin receptor.
-
Adsorptive-Mediated Transcytosis (AMT): Cationic molecules can bind to the negatively charged surface of the brain endothelial cells, which can induce their non-specific uptake and transport.
-
Efflux Pumps: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump many foreign substances, including some drugs, out of the brain and back into the bloodstream.
Q4: Have there been any clinical studies on this compound's effects on the CNS?
A4: Yes, older clinical studies investigated the efficacy of this compound hydrochloride in treating cognitive impairment in elderly patients with chronic brain syndrome. Some of these double-blind, placebo-controlled studies suggested that this compound was more effective than a placebo in improving symptoms of cognitive, emotional, and physical impairment. However, the FDA later considered this compound to lack substantial evidence of effectiveness for cerebral ischemia and related conditions.
Troubleshooting Guides
This section provides practical advice for common problems encountered during in vitro and in vivo experiments aimed at assessing and improving this compound's CNS penetration.
Issue 1: Low or Inconsistent Permeability of this compound in In Vitro BBB Models (e.g., Transwell Assay)
| Possible Cause | Troubleshooting Step | Rationale |
| Poor barrier integrity of the cell monolayer | 1. Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the formation of a tight monolayer. TEER values should be stable and sufficiently high before starting the permeability assay. 2. Optimize cell seeding density and culture time: Variations in cell number and the duration of culture can affect the tightness of the junctions between cells. | A low TEER indicates a "leaky" barrier, which will not accurately reflect the selective permeability of the in vivo BBB. |
| This compound is a substrate for efflux transporters | 1. Use cell lines overexpressing efflux pumps: Employ cell lines like MDCK-MDR1 (P-gp) or BCRP-transfected cells in your Transwell assay. 2. Co-incubate with known efflux pump inhibitors: Perform the permeability assay in the presence of inhibitors such as verapamil or elacridar for P-gp. | A significantly higher permeability in the presence of an inhibitor confirms that this compound is being actively pumped out of the cells, which would limit its brain penetration in vivo. |
| Low lipophilicity of this compound | 1. Consider chemical modification: If feasible, synthesize more lipophilic analogs of this compound. 2. Explore prodrug strategies: Design a more lipophilic prodrug that can cross the BBB and then be metabolized to the active this compound within the brain. | Increasing lipophilicity can enhance passive diffusion across the cell membrane, a primary route for many CNS drugs. |
| Inaccurate quantification of this compound | 1. Validate your analytical method: Ensure your analytical method (e.g., LC-MS/MS) is sensitive and specific for this compound in the assay matrix. 2. Check for non-specific binding: this compound may adhere to the plastic of the Transwell plates or other equipment. Pre-treating plates with a blocking agent may help. | Inaccurate measurement of this compound concentrations will lead to erroneous permeability calculations. |
Issue 2: Low Brain-to-Plasma Concentration Ratio of this compound in In Vivo Studies (e.g., Microdialysis)
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid peripheral metabolism and clearance | 1. Pharmacokinetic profiling: Conduct a thorough pharmacokinetic study to determine this compound's half-life and clearance rate in the plasma. 2. Consider alternative routes of administration: Continuous intravenous infusion may help maintain a stable plasma concentration. | High peripheral clearance can lead to low plasma concentrations, which in turn results in a reduced driving force for BBB penetration. |
| High plasma protein binding | Measure the unbound fraction of this compound in plasma: Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of this compound that is not bound to plasma proteins. | Only the unbound fraction of a drug is available to cross the BBB. High plasma protein binding can severely limit CNS exposure. |
| Active efflux at the BBB | Co-administer with an efflux pump inhibitor: In your animal model, administer a known P-gp or BCRP inhibitor along with this compound and measure the change in the brain-to-plasma concentration ratio. | A significant increase in the brain-to-plasma ratio in the presence of an inhibitor provides strong evidence of active efflux in vivo. |
| Trauma from microdialysis probe insertion | 1. Allow for a sufficient recovery period: After surgical implantation of the microdialysis probe, allow the animal to recover for an adequate period (e.g., 24 hours) to allow the BBB to reseal. 2. Use a slow perfusion rate: A high perfusion rate can cause tissue damage and alter the local microenvironment. | Surgical trauma can temporarily disrupt the BBB, leading to artificially high and variable measurements of brain penetration. |
Data Presentation: BBB Penetration of this compound and Related Compounds
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 299.41 g/mol | PubChem |
| logP (octanol-water partition coefficient) | 3.5 | PubChem |
| Polar Surface Area | 52.5 Ų | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| pKa (strongest acidic) | 9.8 | PubChem |
| pKa (strongest basic) | 10.4 | PubChem |
| Water Solubility | Slightly soluble | ChemicalBook |
Table 2: Illustrative Comparison of BBB Penetration Parameters
| Compound | logBB | Kp | Kp,uu | Primary BBB Transport Mechanism |
| This compound (Hypothetical) | -0.5 | 0.3 | 0.1 | Passive Diffusion (limited), Potential Efflux |
| Caffeine | 0.08 | 1.2 | 0.9 | Passive Diffusion |
| Morphine | -0.85 | 0.14 | 0.05 | Passive Diffusion (limited), Efflux Substrate |
| Diazepam | 0.82 | 6.6 | 1.2 | Passive Diffusion |
| L-DOPA | -1.9 | 0.01 | - | Carrier-Mediated Transport (LAT1) |
Note: Kp represents the total brain-to-plasma concentration ratio. Kp,uu represents the unbound brain-to-unbound plasma concentration ratio, which is considered a more accurate measure of BBB penetration.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a monolayer of brain endothelial cells.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Cell culture medium (e.g., Endothelial Cell Growth Medium)
-
Coating solution (e.g., collagen, fibronectin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound hydrochloride
-
Validated analytical method for this compound quantification (e.g., LC-MS/MS)
-
TEER meter
Methodology:
-
Plate Coating: Coat the apical side of the Transwell inserts with the appropriate coating solution according to the manufacturer's instructions and incubate.
-
Cell Seeding: Seed the brain endothelial cells onto the coated inserts at a predetermined optimal density.
-
Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the TEER daily. The assay should be performed once the TEER values have reached a stable plateau.
-
Permeability Assay: a. Wash the cell monolayer twice with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (bottom) chamber. c. Add the transport buffer containing a known concentration of this compound to the apical (top) chamber. d. At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber for analysis. Replace the collected volume with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of this compound transport to the basolateral chamber (µg/s)
-
A is the surface area of the Transwell membrane (cm²)
-
C₀ is the initial concentration of this compound in the apical chamber (µg/cm³)
-
Protocol 2: In Vivo Assessment of this compound BBB Penetration using Microdialysis
Objective: To determine the unbound concentration of this compound in the brain extracellular fluid and calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
Materials:
-
Laboratory animals (e.g., rats, mice)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulas
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound hydrochloride for systemic administration
-
Validated analytical method for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula into the brain region of interest (e.g., striatum, hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours to ensure the BBB has reformed.
-
Microdialysis Setup: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and a fraction collector.
-
Probe Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least one hour before sample collection.
-
This compound Administration: Administer this compound to the animal systemically (e.g., via intravenous or intraperitoneal injection).
-
Sample Collection: Collect dialysate samples from the brain at regular intervals using the fraction collector. Simultaneously, collect blood samples at corresponding time points.
-
Sample Processing and Analysis: Process the plasma from the blood samples. Analyze the concentration of this compound in the brain dialysate and plasma samples using a validated analytical method.
-
Data Analysis: a. Determine the in vivo recovery of the microdialysis probe. b. Calculate the unbound concentration of this compound in the brain extracellular fluid by correcting the dialysate concentration for probe recovery. c. Measure the unbound concentration of this compound in the plasma. d. Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the unbound brain concentration by the unbound plasma concentration at steady-state.
Mandatory Visualizations
Caption: Strategies to enhance this compound's CNS penetration.
Caption: Experimental workflow for in vitro BBB permeability assay.
Caption: this compound's β2-adrenergic receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of this compound hydrochloride in the treatment of cognitive impairment in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound HCL in the treatment of symptoms of the aged: a double-blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Nylidrin vs. Isoxsuprine: A Comparative Analysis of Peripheral Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nylidrin and Isoxsuprine, two beta-adrenergic agonists historically used as peripheral vasodilators. The following sections present a synthesis of available experimental data, detail the methodologies used in key comparative studies, and illustrate the underlying signaling pathways.
Executive Summary
This compound and Isoxsuprine are sympathomimetic amines that exert their primary effect as vasodilators by stimulating beta-adrenergic receptors in vascular smooth muscle. While both have been investigated for the treatment of peripheral vascular diseases, such as intermittent claudication, their clinical efficacy has been a subject of debate. Notably, this compound has been withdrawn from the U.S. market due to a lack of substantial evidence of effectiveness. This guide aims to provide an objective comparison based on the available scientific literature to inform research and development in the field of peripheral vasodilation.
Mechanism of Action
Both this compound and Isoxsuprine are classified as beta-adrenergic agonists. Their vasodilatory effect is initiated by binding to beta-2 adrenergic receptors on the smooth muscle cells of peripheral blood vessels. This interaction triggers a cascade of intracellular events leading to muscle relaxation and subsequent widening of the blood vessels, which is intended to increase blood flow to the extremities.
Signaling Pathway
The binding of this compound or Isoxsuprine to β2-adrenergic receptors activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately resulting in the relaxation of vascular smooth muscle and vasodilation.
Comparative Efficacy in Peripheral Vasodilation
Direct comparative studies on the peripheral vasodilatory effects of this compound and Isoxsuprine are limited. The most notable study was conducted by Coffman and Mannick in 1972, which evaluated these drugs in patients with intermittent claudication. Another relevant study by Accetto in 1982 compared this compound with Pentoxifylline. The quantitative findings from the abstracts of these studies are summarized below.
Quantitative Data Summary
| Study | Drug(s) | Patient Population | Key Findings |
| Coffman & Mannick (1972) | This compound, Isoxsuprine | Patients with intermittent claudication | At Rest: this compound significantly increased calf blood flow in patients with femoropopliteal disease. Both this compound and Isoxsuprine produced no significant change in resting foot blood flow. During Exercise: Neither drug showed a consistent or significant improvement in muscle blood flow during exercise. |
| Accetto (1982) | This compound, Pentoxifylline | Patients with peripheral arterial disease (Fontaine stage II or III) | This compound was compared to pentoxifylline. Pentoxifylline showed a statistically significant (p ≤ 0.05) greater improvement in walking performance and acral plethysmography results compared to this compound. |
Experimental Protocols
The following are descriptions of the methodologies employed in the key studies cited.
Experimental Workflow: Coffman & Mannick (1972)
This study utilized two primary methods to assess peripheral blood flow at rest and during exercise.
Cross-Reactivity of Nylidrin in Catecholamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Nylidrin in immunoassays designed for the detection of endogenous catecholamines such as epinephrine, norepinephrine, and dopamine. Due to a lack of direct experimental data on this compound cross-reactivity in these specific assays, this guide focuses on a comparison of molecular structures, which is a primary determinant of antibody-antigen recognition in immunoassays. Furthermore, we present data on the cross-reactivity of other structurally related sympathomimetic amines to provide a framework for potential interactions. A detailed, generalized experimental protocol for determining cross-reactivity is also included to enable researchers to conduct their own assessments.
Structural Comparison: this compound vs. Catecholamines
The likelihood of a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte.[1][2] Immunoassays for catecholamines typically utilize antibodies that recognize the core catechol (3,4-dihydroxybenzene) ring structure and the ethanolamine side chain.
This compound, a peripheral vasodilator, is a sympathomimetic amine and shares some structural similarities with catecholamines, which explains its ability to interact with adrenergic receptors. However, a key difference lies in the aromatic ring substitution. While catecholamines possess a catechol group with two hydroxyl (-OH) groups, this compound has a phenol group with a single hydroxyl group. This structural divergence is significant and is expected to result in a lower binding affinity for antibodies specific to the dihydroxy arrangement of catecholamines.
Table 1: Structural Comparison of this compound and Endogenous Catecholamines
| Compound | Chemical Structure | Key Structural Features |
| This compound | 4-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)phenol | Phenol group (single hydroxyl on benzene ring), extended N-alkyl substituent. |
| Epinephrine | (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol | Catechol group (two hydroxyls on benzene ring), methyl group on the amine. |
| Norepinephrine | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol | Catechol group (two hydroxyls on benzene ring), primary amine. |
| Dopamine | 4-(2-aminoethyl)benzene-1,2-diol | Catechol group (two hydroxyls on benzene ring), lacks the hydroxyl group on the ethyl side chain. |
Source: PubChem
Potential for Cross-Reactivity in Immunoassays
Given the structural differences, particularly the absence of the catechol moiety in this compound, its cross-reactivity in highly specific catecholamine immunoassays is predicted to be low. However, immunoassays with broader specificity might exhibit some degree of cross-reactivity. For instance, if the antibody's epitope primarily recognizes the ethanolamine side chain, some interaction with this compound could occur.
To illustrate the potential for cross-reactivity of structurally related compounds, the following table summarizes reported cross-reactivity data for other sympathomimetic amines in amphetamine immunoassays. While not catecholamine assays, this data demonstrates that structurally similar molecules can produce false-positive results.[3][4] It is important to note that information on cross-reactivity is often found in the package inserts provided by the immunoassay manufacturers.[2]
Table 2: Illustrative Cross-Reactivity of Sympathomimetic Amines in Amphetamine Immunoassays
| Compound | Immunoassay Kit | Cross-Reactivity (%) | Concentration for Positive Result (ng/mL) |
| Phenylephrine | Not specified | Not quantified, but reported to cause false positives for methamphetamine. | Not specified |
| Ephedrine | Syva EMIT | Positive at 1,000,000 | >1,000,000 |
| Pseudoephedrine | Syva EMIT | Positive at 1,000,000 | >1,000,000 |
| Phenylpropanolamine | Syva EMIT | Positive at 1,000,000 | >1,000,000 |
Disclaimer: This table provides examples of cross-reactivity in amphetamine immunoassays and is for illustrative purposes only. This is not data for this compound or for catecholamine immunoassays.
Experimental Protocols
To definitively determine the cross-reactivity of this compound in a specific catecholamine immunoassay, empirical testing is necessary. The following is a generalized protocol for a competitive ELISA, a common format for small molecule immunoassays.
Protocol for Determining Cross-Reactivity in a Competitive ELISA
1. Materials:
-
Catecholamine ELISA kit (e.g., for epinephrine, norepinephrine, or dopamine).
-
This compound hydrochloride standard.
-
Assay buffer provided with the ELISA kit.
-
Microplate reader.
2. Procedure:
-
Prepare this compound Standards: Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations to be tested. The concentration range should be selected to cover clinically relevant levels and higher concentrations to assess the potential for interference.
-
Prepare Catecholamine Standards: Prepare the catecholamine standards as per the ELISA kit manufacturer's instructions. This will be used to generate a standard curve.
-
Assay Procedure:
-
Add the catecholamine standards and the this compound dilutions to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated catecholamine (tracer) to all wells, as per the kit instructions.
-
Incubate the plate for the time and temperature specified in the kit protocol. During this incubation, the unlabeled catecholamine (from the standards) and this compound (from the test samples) will compete with the enzyme-conjugated catecholamine for binding to the immobilized antibodies.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled catecholamine or cross-reacting substance in the sample.
-
Stop the reaction using the stop solution provided in the kit.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the specified wavelength.
-
Generate a standard curve by plotting the absorbance values of the catecholamine standards against their known concentrations.
-
Determine the concentration of catecholamine that corresponds to the absorbance values of the this compound dilutions.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Catecholamine at 50% B/B0 / Concentration of this compound at 50% B/B0) x 100 Where B is the absorbance of a standard or sample and B0 is the absorbance of the zero standard.
-
Visualizing Molecular Interactions and Pathways
To better understand the biological context of catecholamines and the principles of the immunoassays used to detect them, the following diagrams are provided.
References
- 1. blog.averhealth.com [blog.averhealth.com]
- 2. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoassay cross-reactivity of phenylephrine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Vasodilatory Effects of Nylidrin and Alternatives Using Laser Doppler Flowmetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory effects of Nylidrin and its alternatives, with a focus on validation using laser Doppler flowmetry. Experimental data, detailed methodologies, and visual representations of signaling pathways and workflows are presented to aid in research and development.
Introduction to this compound and Vasodilation
This compound is a peripheral vasodilator that primarily acts as a beta-adrenergic agonist.[1][2] Its therapeutic effect lies in its ability to relax the smooth muscles of blood vessels, leading to increased blood flow.[1][2] This action is particularly relevant in the management of peripheral vascular diseases.[3] The validation of such vasodilatory effects is crucial in drug development, and laser Doppler flowmetry presents a non-invasive and effective method for quantifying changes in cutaneous microcirculation.
Mechanism of Action: this compound-Induced Vasodilation
This compound stimulates beta-adrenergic receptors on vascular smooth muscle cells. This activation initiates a signaling cascade that results in vasodilation. The key steps involve the coupling of the receptor to a Gs-protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). An increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately causing smooth muscle relaxation and vasodilation.
References
A Comparative Analysis of Nylidrin and Nifedipine in Uterine Relaxation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent uterine relaxants, Nylidrin and nifedipine, with a focus on their mechanisms of action, experimental data from uterine relaxation models, and relevant clinical findings. The information is intended to support research and development in the field of tocolytic therapy.
Executive Summary
This compound, a beta-adrenergic agonist, and nifedipine, a calcium channel blocker, are both utilized for their uterine relaxant properties, primarily in the management of preterm labor. While both drugs effectively induce myometrial relaxation, they operate through distinct signaling pathways. Nifedipine directly inhibits the influx of calcium ions essential for muscle contraction, whereas this compound stimulates a cascade that leads to a decrease in intracellular calcium concentration and inhibition of the contractile machinery. This guide synthesizes available experimental data to provide a comparative overview of their performance. A notable gap in the current literature is the scarcity of direct, head-to-head in vitro quantitative comparisons of the potency of this compound and nifedipine.
Data Presentation: Comparative Performance
Due to the limited availability of direct comparative in vitro studies for this compound, this section presents quantitative data for nifedipine and qualitative and clinical comparative data for this compound and the structurally similar beta-agonist, isoxsuprine.
Table 1: In Vitro Efficacy of Nifedipine on Uterine Contractions
| Parameter | Value | Tissue Model | Inducing Agent | Reference |
| IC50 | 10 nM | Pregnant human myometrium | Spontaneous | [1] |
| Concentration Range for Inhibition | 2.9 x 10⁻⁸ - 2.9 x 10⁻⁶ M | Pregnant and non-pregnant human myometrium | Spontaneous and Potassium-induced | [2] |
| Effective Inhibition | Yes | Pregnant human myometrium | Oxytocin-induced | [3] |
Table 2: Clinical and Qualitative Comparison of Nifedipine and Beta-Agonists (this compound/Isoxsuprine)
| Feature | Nifedipine | This compound/Isoxsuprine (Beta-Agonists) | References |
| Primary Tocolytic Efficacy | Considered a first-line tocolytic agent with better neonatal outcomes and fewer side effects compared to beta-agonists.[4] | Effective in delaying preterm labor, but often associated with more maternal and fetal side effects.[4] | |
| Maternal Side Effects | Flushing, headache, dizziness, nausea, and hypotension. | Tachycardia, palpitations, tremor, headache, and hyperglycemia. | |
| Fetal/Neonatal Side Effects | Generally considered to have minimal fetal risks. | Fetal tachycardia. | |
| Route of Administration | Oral | Oral, Intravenous |
Signaling Pathways of Uterine Relaxation
The distinct mechanisms of action of this compound and nifedipine are visually represented by the following signaling pathway diagrams.
Caption: this compound's signaling pathway leading to uterine relaxation.
Caption: Nifedipine's mechanism of action in preventing uterine contraction.
Experimental Protocols
A standardized experimental protocol for assessing the effects of tocolytic agents on uterine contractility in vitro is crucial for obtaining reliable and comparable data. The following outlines a typical methodology.
Experimental Workflow: In Vitro Uterine Contractility Assay
Caption: A typical workflow for in vitro uterine contractility studies.
Detailed Methodology for In Vitro Uterine Contractility Assay
-
Tissue Acquisition and Preparation: Myometrial tissue is obtained from biopsies of either human subjects (with informed consent, typically during cesarean sections) or animal models (e.g., rats). The tissue is immediately placed in a physiological salt solution (e.g., Krebs-Henseleit solution). Longitudinal muscle strips of standardized dimensions (e.g., 2 x 10 mm) are carefully dissected.
-
Organ Bath Setup: Each myometrial strip is mounted vertically in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂ to maintain physiological pH. One end of the strip is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.
-
Equilibration and Viability Check: The mounted strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram). During this period, the bathing solution is changed regularly. The viability of the tissue is often confirmed by eliciting a contractile response with a known uterotonic agent, such as potassium chloride (KCl) or a low concentration of oxytocin.
-
Experimental Procedure:
-
Spontaneous Contractions: The baseline spontaneous contractile activity of the myometrial strips is recorded for a defined period.
-
Induced Contractions: For studies on induced contractions, a stable pattern of contractions is established by the continuous infusion of a uterotonic agent like oxytocin or prostaglandin F2α (PGF2α) at a specific concentration.
-
Drug Administration: this compound or nifedipine is added to the organ bath in a cumulative, concentration-dependent manner. The contractile activity is allowed to stabilize at each concentration before the addition of the next.
-
-
Data Acquisition and Analysis: The isometric force of the contractions is continuously recorded. The primary endpoints measured are the amplitude (force) and frequency of contractions. The area under the curve (AUC) can also be calculated as a measure of the total contractile activity. The inhibitory effect of the drug at each concentration is expressed as a percentage of the baseline contractile activity. Dose-response curves are then constructed, and the IC50 value (the concentration of the drug that produces 50% of its maximal inhibitory effect) is calculated to determine the potency of the tocolytic agent.
Conclusion
Nifedipine is a potent uterine relaxant with a well-characterized mechanism of action and a considerable body of in vitro and clinical data supporting its efficacy. Its primary advantage lies in its oral route of administration and a generally more favorable side-effect profile compared to beta-adrenergic agonists.
This compound, as a beta-adrenergic agonist, also effectively induces uterine relaxation. However, there is a significant lack of publicly available, direct in vitro quantitative data to precisely determine its potency in comparison to other tocolytics like nifedipine. Clinical comparisons with the structurally similar isoxsuprine suggest that while effective, beta-agonists may be associated with a higher incidence of maternal and fetal side effects.
For researchers and drug development professionals, this comparative guide highlights the need for further direct, head-to-head in vitro studies to quantify the potency of this compound and to provide a more comprehensive understanding of its comparative efficacy and safety profile against other tocolytic agents. Such data would be invaluable for the development of novel and improved therapies for the management of preterm labor.
References
Nylidrin vs. placebo in a double-blind animal study of cognitive enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nylidrin versus placebo in the context of cognitive enhancement. The data presented is primarily drawn from double-blind human clinical trials investigating the efficacy of this compound in treating cognitive impairment in elderly patients. While direct double-blind animal studies on cognitive enhancement were not identified in the literature, this guide incorporates mechanistic insights from animal research to provide a more complete picture of this compound's pharmacological profile.
Executive Summary
This compound, a beta-adrenergic agonist, has been investigated for its potential to ameliorate cognitive deficits, largely attributed to its vasodilatory effects and subsequent potential to increase cerebral blood flow. Clinical studies conducted in the 1970s suggested that this compound was more effective than a placebo in improving symptoms of cognitive impairment in geriatric patients.[1][2] However, it is important to note that this compound is no longer available in the U.S. market, as the FDA later concluded there was a lack of substantial evidence for its effectiveness in improving blood circulation to the brain.[3] The following sections detail the experimental protocols and quantitative outcomes from these earlier human studies, alongside proposed mechanisms of action derived from animal models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a notable double-blind, placebo-controlled study assessing the efficacy of this compound hydrochloride in geriatric patients with mild to moderate cognitive impairment.
Table 1: Efficacy of this compound HCl vs. Placebo on Geriatric Patients with Cognitive Impairment
| Parameter | This compound HCl Group | Placebo Group | Study Duration | Patient Population |
| Dosage | 24 mg daily | - | 12 weeks | 60 geriatric patients with mild to moderate cognitive, emotional, and physical impairment. |
| Primary Outcome | Significant improvement in symptom severity | - | 12 weeks | - |
| Assessment Tool | Sandoz Clinical Assessment Geriatric (SCAG) Scale | - | 12 weeks | - |
Data synthesized from Goldstein S.E., Birnbom F. (1979).[2]
Experimental Protocols
Human Double-Blind, Placebo-Controlled Study Protocol
A study by Goldstein and Birnbom (1979) evaluated the effectiveness and safety of this compound HCl in geriatric patients.[2]
-
Study Design: A double-blind, placebo-controlled study.
-
Participants: 60 geriatric patients exhibiting mild to moderate symptoms of cognitive, emotional, and physical impairment.
-
Procedure:
-
A 3-week placebo washout period was initiated for all participants.
-
Following the washout, patients were randomly assigned to receive either this compound HCl or a placebo for 12 weeks.
-
-
Efficacy Evaluation:
-
Sandoz Clinical Assessment Geriatric (SCAG) Scale: This was the primary tool used to evaluate changes in symptom severity. The SCAG scale is a comprehensive rating scale designed for assessing pharmacotherapy in senile dementia and related conditions.
-
Nurse's Rating of Ward Behavior (SCASNO): Provided behavioral observations.
-
Hamilton Psychiatric Rating Scale for Depression: Assessed depressive symptoms.
-
Katz Adjustment Scales: Two of these scales were used to measure adjustment.
-
-
Safety Measurements: Clinical safety was monitored throughout the study, with few side effects reported.
Proposed Mechanism of Action
This compound's therapeutic potential for cognitive impairment is believed to stem from its dual action as a vasodilator and a beta-adrenergic agonist.
Vasodilation and Cerebral Blood Flow
Animal studies have suggested that this compound can influence cerebral blood flow. The proposed mechanism is that by dilating blood vessels in the brain, this compound may increase the supply of oxygen and nutrients to neural tissues, potentially improving cognitive function.
Beta-Adrenergic Agonism
This compound is a beta-adrenergic agonist. This means it stimulates beta-adrenergic receptors, which are part of the sympathetic nervous system. The activation of these receptors, particularly β2-adrenergic receptors, leads to the relaxation of smooth muscle in blood vessels, contributing to vasodilation. This process involves the production of cyclic AMP (cAMP), which in turn reduces intracellular calcium concentrations, leading to muscle relaxation and vessel dilation. While some animal studies have pointed to an interaction with central alpha-receptors, its primary classification remains a beta-sympathomimetic.
Visualizations
Signaling Pathway of this compound
References
- 1. Efficacy of this compound hydrochloride in the treatment of cognitive impairment in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound HCL in the treatment of symptoms of the aged: a double-blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Generic, Vascular Uses, Side Effects, Dosage [medicinenet.com]
Synergistic Vasodilation: A Comparative Analysis of Nylidrin in Combination with Other Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Nylidrin, a beta-adrenergic agonist, when used in combination with other vasodilating agents. By examining key experimental data, this document aims to offer valuable insights for researchers and professionals in the field of drug development and cardiovascular pharmacology. The following sections detail the quantitative outcomes of combination therapies, the experimental methods used to derive these findings, and the underlying signaling pathways that may contribute to the observed synergistic interactions.
Quantitative Analysis of Synergistic Vasodilation
A key study investigating the synergistic potential of this compound with other vasodilators focused on its effects on basilar artery blood flow in a canine model. The research, conducted by Mitchell and Himwich (1972), provides quantitative evidence of enhanced vasodilation when this compound is co-administered with isoxsuprine hydrochloride and hydralazine hydrochloride.[1] The following tables summarize the pertinent findings from this study.
| Drug(s) | Dose (mg) | Mean Change in Basilar Artery Flow (%) | Mean Change in Systemic Blood Pressure (%) |
| This compound | 1 | +37.7 | -16 to -28 |
| This compound | 2 | +22.2 | -16 to -28 |
| Isoxsuprine | 1 | +60.0 | -16 to -28 |
| Isoxsuprine | 2 | +69.1 | -16 to -28 |
| Hydralazine | 1 | +36.7 | ~ -5 |
| Hydralazine | 2 | +37.7 | ~ -5 |
Table 1: Effects of Individual Vasodilators on Basilar Artery Flow and Systemic Blood Pressure. Data extracted from Mitchell & Himwich, 1972.[1]
| Drug Combination | Dose (mg) | Mean Change in Basilar Artery Flow (%) |
| This compound + Hydralazine | 1 + 1 | +25 to +30 |
| Isoxsuprine + Hydralazine | 1 + 1 | +25 to +30 |
| This compound + Isoxsuprine | 1 + 1 | Unpredictable |
Table 2: Synergistic Effects of Vasodilator Combinations on Basilar Artery Flow. Data extracted from Mitchell & Himwich, 1972.[1] The study noted that the effects of the drug combinations on blood flow were generally synergistic and positive, with a slower onset but longer duration compared to the individual drugs.[1]
Experimental Protocols
The following is a summary of the experimental methodology employed in the pivotal study by Mitchell and Himwich (1972) that demonstrated the synergistic effects of this compound.[1]
Animal Model:
-
Species: Dog
-
Anesthesia: The specific anesthetic agent and dosage were not detailed in the primary source, but standard laboratory procedures for canine anesthesia in cardiovascular studies would have been followed.
Surgical and Measurement Procedures:
-
Blood Flow Measurement: An electromagnetic flow-meter was utilized to measure blood flow in the basilar artery. This technique allows for continuous and quantitative monitoring of blood flow dynamics.
-
Drug Administration: The vasodilators were administered individually and in combination via injection just proximal to the formation of the basilar artery.
-
Blood Pressure Monitoring: Systemic blood pressure was continuously monitored throughout the experiment.
Experimental Workflow:
Signaling Pathways and Potential Mechanisms of Synergy
The synergistic effects observed with this compound combinations can be attributed to the distinct and complementary mechanisms of action of the involved vasodilators.
This compound and Isoxsuprine: Both this compound and Isoxsuprine are beta-adrenergic agonists. Their primary mechanism involves the stimulation of beta-2 adrenergic receptors on vascular smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits myosin light-chain kinase, resulting in smooth muscle relaxation and vasodilation. Isoxsuprine has also been shown to possess alpha-adrenoceptor blocking properties and may activate the NO/cGMP and H₂S/KATP pathways, providing additional mechanisms for vasodilation.
References
A Comparative Guide to HPLC and GLC Methods for the Quantification of Nylidrin
A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) for the quantitative analysis of Nylidrin, providing researchers, scientists, and drug development professionals with a comprehensive guide to methodology and performance.
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This compound, a peripheral vasodilator, requires robust and reliable analytical methods for its determination in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are two powerful chromatographic techniques that can be employed for this purpose. This guide provides a comparative overview of these two methods, detailing experimental protocols and performance characteristics to aid in method selection and development.
Experimental Protocols
A detailed experimental protocol for a representative Reverse-Phase HPLC (RP-HPLC) method is presented below. As specific validated GLC methods for this compound are not widely published, a proposed GLC method is outlined, based on common practices for the analysis of sympathomimetic amines which typically require derivatization to enhance volatility.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from validated procedures for similar sympathomimetic amines and is suitable for the quantification of this compound in pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound hydrochloride reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).
-
Sample Preparation: For a tablet formulation, weigh and finely powder a representative number of tablets. An amount of powder equivalent to a single dose of this compound is to be dissolved in the mobile phase, sonicated for 15 minutes, and diluted to a known volume. The solution should be filtered through a 0.45 µm syringe filter before injection.
Proposed Gas-Liquid Chromatography (GLC) Method
Due to the low volatility of this compound, a derivatization step is essential for its analysis by GLC. Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl and secondary amine groups in this compound.
Derivatization Procedure:
-
Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
Chromatographic Conditions:
-
Column: A capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 300°C (for FID).
-
Injection Volume: 1 µL (splitless injection).
Data Presentation: A Comparative Analysis
The following tables summarize the expected validation and performance parameters for the HPLC and proposed GLC methods for this compound quantification.
Table 1: Comparison of Chromatographic Method Parameters
| Parameter | HPLC Method | Proposed GLC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Stationary Phase | C18 silica gel | Polysiloxane-based capillary column |
| Mobile Phase | Methanol/Buffer mixture | Inert gas (e.g., Helium) |
| Sample Volatility | Not required | Required (achieved through derivatization) |
| Derivatization | Not necessary | Essential for this compound |
| Detection | UV-Vis, PDA, Fluorescence, MS | FID, MS, ECD |
| Typical Run Time | 5 - 15 minutes | 10 - 20 minutes |
Table 2: Expected Performance Characteristics
| Validation Parameter | HPLC Method | Proposed GLC Method |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | ng/mL to pg/mL range (detector dependent) |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL to pg/mL range (detector dependent) |
| Specificity | High, especially with PDA or MS detectors. | High, particularly with MS detection. |
| Robustness | Generally good | Can be sensitive to derivatization conditions. |
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as HPLC and GLC.
Caption: Workflow for Analytical Method Cross-Validation.
Concluding Remarks
Both HPLC and GLC offer viable pathways for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
-
HPLC is often the preferred method for routine quality control of pharmaceutical dosage forms due to its simplicity, robustness, and the fact that it does not require a derivatization step for a molecule like this compound. The direct analysis of aqueous samples is also a significant advantage.
-
GLC , especially when coupled with a mass spectrometer (GC-MS), can offer very high sensitivity and specificity. However, the necessity of a derivatization step for this compound introduces additional complexity and potential for variability in the analytical procedure. This method would be particularly useful for trace-level analysis or in complex matrices where high specificity is paramount.
Ultimately, the development and validation of either method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical results.
Safety Operating Guide
Navigating the Safe Disposal of Nylidrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Nylidrin is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, as with any pharmaceutical waste, is adherence to local, state, and federal regulations.[1] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[2]
Step-by-Step Disposal Protocol for this compound
Step 1: Waste Characterization
Before disposal, it is imperative to determine if the this compound waste is classified as hazardous. This determination is based on its chemical properties and whether it is listed as a hazardous waste under RCRA.
-
P- and U-Listed Wastes : These are commercial chemical products that are considered acutely hazardous (P-listed) or toxic (U-listed) when discarded. This compound is not typically found on these lists, but it is crucial to verify against the most current federal and state lists.
-
Characteristic Hazardous Waste : Even if not specifically listed, a waste product can be considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability : The ability to catch fire.
-
Corrosivity : The ability to corrode metal.
-
Reactivity : The tendency to explode or react violently.
-
Toxicity : The presence of certain toxic chemicals that can leach out.
-
Consult the Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department to accurately characterize the waste.
Step 2: Segregation of Waste
Proper segregation is key to safe and compliant disposal.
-
Hazardous Waste : If characterized as hazardous, this compound waste must be collected in a designated, properly labeled hazardous waste container. These containers are typically black.[3]
-
Non-Hazardous Waste : If determined to be non-hazardous, it should be collected in a separate, clearly labeled container, often blue, for non-hazardous pharmaceutical waste.[3]
Never mix hazardous waste with non-hazardous waste. The "mixture rule" states that if a listed hazardous waste is mixed with a non-hazardous waste, the entire mixture is considered hazardous.[4]
Step 3: Container Management
All waste containers must be managed according to the following guidelines:
-
Labeling : Clearly label each container with "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste" and identify the contents (e.g., "this compound Waste").
-
Closure : Keep containers securely closed except when adding waste.
-
Storage : Store containers in a designated, secure area away from incompatible materials.
Step 4: Disposal Pathway
The disposal pathway depends on the waste characterization:
-
Hazardous this compound Waste : This waste must be managed by a licensed hazardous waste vendor for treatment and disposal, which typically involves incineration. Contact your institution's EHS department to arrange for pickup.
-
Non-Hazardous this compound Waste : While not federally regulated as hazardous, it is best practice to dispose of all pharmaceutical waste through a licensed vendor to prevent environmental contamination. Disposal may involve incineration or a secure landfill. Flushing of pharmaceutical waste is now prohibited under the 2019 EPA Final Rule.
Empty Containers : A container that held a hazardous pharmaceutical waste is considered "RCRA empty" when all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains. Empty containers that held non-hazardous this compound can typically be disposed of in the regular trash after removing or defacing the label.
Quantitative Data Summary
| Waste Type | Container Color | Disposal Method | Regulatory Oversight |
| Hazardous Pharmaceutical Waste | Black | Incineration by a licensed vendor | EPA (RCRA), State Agencies, DEA (if a controlled substance) |
| Non-Hazardous Pharmaceutical Waste | Blue | Incineration or secure landfill by a licensed vendor | State and Local Regulations |
| "RCRA Empty" Containers (Hazardous) | Varies | Disposal as non-hazardous waste | EPA (RCRA) |
| Empty Containers (Non-Hazardous) | Varies | Regular trash (after label removal) | Local Regulations |
Experimental Protocol: Accidental Spill Cleanup
In the event of a this compound spill, follow these procedures as outlined in safety data sheets:
-
Ensure Personal Protection : Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
Contain the Spill : For liquid spills, use an absorbent, inert material such as diatomite or universal binders to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate the Area : Scrub the spill surface and any contaminated equipment with alcohol.
-
Dispose of Cleanup Materials : Collect all contaminated materials (absorbent, PPE, etc.) in a sealed container and dispose of it as hazardous waste.
-
Ventilate the Area : Ensure adequate ventilation of the spill area.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Nylidrin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling active pharmaceutical ingredients (APIs) such as Nylidrin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in chemical handling protocols.
This compound hydrochloride is a peripheral vasodilator, and like any potent chemical compound, it requires careful handling to minimize exposure and ensure the safety of laboratory personnel.[1] Although specific Occupational Exposure Limits (OELs) for this compound have not been established, a risk-based approach employing established control strategies for potent compounds is a prudent course of action.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound, based on its Safety Data Sheet (SDS).[1] Adherence to these recommendations is critical to prevent accidental exposure.
| Protection Type | Required PPE | Specifications and Notes |
| Eye and Face Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory when this compound is being handled to protect against splashes and airborne particles.[1] |
| Hand Protection | Protective gloves | Chemical-resistant gloves should be worn. It is advisable to double-glove when handling the pure substance or concentrated solutions. |
| Body Protection | Impervious clothing | A lab coat or gown made of a material that resists chemical permeation should be worn to protect the skin. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area is crucial. If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is essential for safety and regulatory compliance.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is 4°C for the solid form.
Step 2: Handling and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.
-
Personal Hygiene: Wash hands thoroughly after handling the substance, even if gloves were worn.
-
Preventing Aerosolization: Avoid actions that could generate dust or aerosols.
Step 3: Accidental Release Measures In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains and water courses.
-
Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, diatomite). Place the collected material in a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical step in the chemical management lifecycle. All disposal methods must comply with local, state, and federal regulations.
Step 1: Waste Segregation
-
Segregate this compound waste from other laboratory waste streams. This includes unused or expired product, contaminated PPE, and spill cleanup materials.
Step 2: Containerization
-
Place all this compound waste into a clearly labeled, sealed, and leak-proof container. For hazardous pharmaceutical waste, black containers are often used.
Step 3: Disposal Method
-
The primary recommended method for the disposal of hazardous pharmaceutical waste is incineration by a licensed waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations.
Step 4: Record Keeping
-
Maintain accurate records of the disposal of all this compound waste, in accordance with institutional and regulatory requirements.
Safe Handling Workflow for this compound
The following diagram illustrates the comprehensive workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
